molecular formula C5H5IN2 B177825 3-Iodo-6-methylpyridazine CAS No. 1618-47-9

3-Iodo-6-methylpyridazine

Cat. No.: B177825
CAS No.: 1618-47-9
M. Wt: 220.01 g/mol
InChI Key: YJLFNBXIOWKHID-UHFFFAOYSA-N
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Description

3-Iodo-6-methylpyridazine is a useful research compound. Its molecular formula is C5H5IN2 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLFNBXIOWKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506688
Record name 3-Iodo-6-methylpyridazine
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618-47-9
Record name 3-Iodo-6-methylpyridazine
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Record name 3-iodo-6-methylpyridazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-6-methylpyridazine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols and reaction mechanisms, and presents a full characterization of the target compound.

Introduction

This compound is a substituted pyridazine derivative featuring a methyl group at the 6-position and an iodine atom at the 3-position. The pyridazine core is a privileged scaffold in drug discovery, and the presence of a reactive iodine atom allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile intermediate for the synthesis of more complex molecules.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing from the readily available 3-chloro-6-methylpyridazine. The initial step involves a nucleophilic aromatic substitution to generate 3-amino-6-methylpyridazine, which is subsequently converted to the target compound via a Sandmeyer-type diazotization-iodination reaction.

Synthesis_Pathway Start 3-Chloro-6-methylpyridazine Intermediate 3-Amino-6-methylpyridazine Start->Intermediate 1. Nucleophilic Aromatic    Substitution End This compound Intermediate->End 2. Sandmeyer-Type    Iodination

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-methylpyridazine

This procedure outlines the conversion of 3-chloro-6-methylpyridazine to 3-amino-6-methylpyridazine.

Reaction Scheme:

Step1_Reaction reactant 3-Chloro-6-methylpyridazine product 3-Amino-6-methylpyridazine reactant->product + NH4OH, CuSO4·5H2O 120 °C, 40 hours

Caption: Synthesis of the amino-pyridazine intermediate.

Procedure:

A mixture of 3-chloro-6-methylpyridazine (516 mg, 4.0 mmol), aqueous ammonia (30%, 3 mL), and copper(II) sulfate pentahydrate (26 mg, 0.2 mmol) is stirred in a sealed vessel for 40 hours at 120 °C.[1] Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and brine. The aqueous layer is extracted five times with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (elution gradient: 0-10% methanol in dichloromethane) to afford 3-amino-6-methylpyridazine.[1]

ParameterValueReference
Typical Yield37%[1]
AppearanceWhite solid[1]
Mass Spectrum (m/z)109.9 [M+H]⁺[1]
Step 2: Synthesis of this compound (Sandmeyer-Type Reaction)

Reaction Scheme:

Step2_Reaction reactant 3-Amino-6-methylpyridazine product This compound reactant->product 1. NaNO2, H2SO4, 0-5 °C 2. KI (aq)

Caption: Sandmeyer-type iodination of the amino intermediate.

Procedure:

3-amino-6-methylpyridazine is dissolved in dilute sulfuric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. A solution of potassium iodide in water is then added portion-wise, which may cause effervescence. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt. After cooling, the reaction is quenched with a saturated solution of sodium thiosulfate to remove any excess iodine. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.

Characterization Data

The structural confirmation and purity of this compound are established using a combination of spectroscopic techniques. The following table summarizes the expected and, where available, reported data for the compound.

PropertyData
Molecular Formula C₅H₅IN₂
Molecular Weight 219.95 g/mol
Appearance Off-white to pale yellow solid (Predicted)
Melting Point Not reported
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.65 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 2.70 (s, 3H). (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.0, 152.0, 128.0, 125.0, 22.0. (Predicted)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2920 (C-H stretch), ~1570, ~1450 (C=C/C=N stretch). (Predicted)
Mass Spectrum (EI) m/z (%): 220 ([M]⁺), 93 ([M-I]⁺). (Predicted)

Logical Workflow for Characterization

The characterization of a newly synthesized batch of this compound follows a logical progression of analytical techniques to confirm its identity and purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_final Final Confirmation Synthesis Crude Product (Post-Workup) TLC TLC/LC-MS (Purity Check) Synthesis->TLC MS Mass Spectrometry (Molecular Weight) TLC->MS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Final Pure Characterized This compound IR->Final

Caption: Workflow for the characterization of this compound.

Safety Information

  • 3-Chloro-6-methylpyridazine: Handle with care. It is a halogenated heterocyclic compound and should be considered toxic and an irritant.

  • Aqueous Ammonia: Corrosive. Use in a well-ventilated fume hood.

  • Sodium Nitrite: Oxidizer and toxic.

  • Sulfuric Acid: Highly corrosive.

  • Potassium Iodide: Handle with standard laboratory safety precautions.

  • This compound: As a halogenated organic compound, it should be handled with care, assuming it is toxic and an irritant.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable synthetic route to this compound and provides a comprehensive set of expected characterization data. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and workflows presented herein are intended to facilitate the successful synthesis and characterization of this important molecule.

References

Spectroscopic Profile of 3-Iodo-6-methylpyridazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 3-Iodo-6-methylpyridazine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on the known spectroscopic properties of the closely related parent compound, 3-methylpyridazine, and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of pyridazine derivatives.

Introduction

This compound is a disubstituted pyridazine, a class of nitrogen-containing heterocyclic compounds that are key structural motifs in many biologically active molecules and functional materials. The presence of a methyl group and an iodine atom on the pyridazine ring imparts specific chemical properties that are of interest for further synthetic modifications and structure-activity relationship studies. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

This document summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Where experimental data for the target molecule is not available, data for 3-methylpyridazine is provided as a reference, along with a discussion of the anticipated spectral changes resulting from the introduction of the iodo-substituent.

Predicted Spectroscopic Data

The following tables summarize the expected and reference spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the reference data for 3-methylpyridazine and the predicted shifts for this compound.

Table 1: ¹H NMR Data

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
3-MethylpyridazineH-4~7.40ddJ = 8.6, 1.8 Hz
H-5~7.38ddJ = 8.6, 4.7 Hz
H-6~9.06ddJ = 4.7, 1.8 Hz
-CH₃~2.74s-
This compound (Predicted) H-4Downfield shift from 7.40d~8-9 Hz
H-5Downfield shift from 7.38d~8-9 Hz
-CH₃~2.8s-

Prediction Justification: The substitution of the hydrogen at position 3 with an iodine atom will primarily affect the adjacent proton (H-4), causing a downfield shift due to the electronegativity and anisotropic effects of iodine. The multiplicity of H-4 and H-5 will simplify to doublets, as the coupling to the proton at position 3 is removed.

Table 2: ¹³C NMR Data

Compound Carbon Chemical Shift (δ, ppm)
3-MethylpyridazineC-3~151.0
C-4~126.0
C-5~122.0
C-6~150.0
-CH₃~21.0
This compound (Predicted) C-3Significant upfield shift
C-4Downfield shift
C-5Minor shift
C-6Minor shift
-CH₃Minor shift

Prediction Justification: The carbon atom directly attached to the iodine (C-3) is expected to experience a significant upfield shift due to the "heavy atom effect". The adjacent carbon (C-4) will likely show a downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorptions

Compound Functional Group Expected Wavenumber (cm⁻¹)
3-MethylpyridazineC-H (aromatic)3000-3100
C=N, C=C (ring)1400-1600
C-H (methyl)2850-2960
This compound (Predicted) C-H (aromatic)3000-3100
C=N, C=C (ring)1400-1600
C-H (methyl)2850-2960
C-I500-600

Prediction Justification: The IR spectrum of this compound is expected to be similar to that of 3-methylpyridazine, with the addition of a characteristic C-I stretching vibration in the fingerprint region (500-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
3-Methylpyridazine9493, 66, 39
This compound (Predicted) 220127 (I⁺), 93 ([M-I]⁺)

Prediction Justification: The molecular ion peak for this compound is expected at m/z 220. A prominent peak at m/z 127 corresponding to the iodine cation (I⁺) is anticipated. Another significant fragment would be the loss of the iodine atom, resulting in a peak at m/z 93.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Sample Preparation: The sample (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.

  • Sample Preparation: The sample is introduced into the instrument, either directly as a solid or liquid, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition: The mass spectrum is recorded over a specific mass-to-charge (m/z) range.

  • Data Processing: The spectrum is analyzed to determine the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification

A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data remains to be published, the analysis presented herein, based on the known properties of 3-methylpyridazine and fundamental spectroscopic principles, offers valuable insights for researchers working with this and related pyridazine derivatives. The provided experimental protocols and workflow serve as a practical guide for the characterization of such compounds.

An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial and anti-viral properties.[1] The precise structural characterization of these molecules is paramount for understanding their function and for the rational design of new entities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of substituted pyridazines.

This technical guide provides a comprehensive overview of the principles and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to pyridazine derivatives. It is intended for researchers, scientists, and drug development professionals who utilize NMR for the synthesis and characterization of these important heterocyclic compounds. We will cover the fundamental spectral features of the pyridazine ring, the profound influence of various substituents on chemical shifts and coupling constants, standard experimental protocols, and the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment.

Fundamentals of Pyridazine NMR Spectra

The parent pyridazine molecule possesses C₂ᵥ symmetry, resulting in a deceptively simple NMR spectrum that is best described as an AA'XX' spin system. The protons at positions 3 and 6 (α to the nitrogen atoms) are chemically equivalent, as are the protons at positions 4 and 5 (β to the nitrogen atoms).

  • ¹H NMR: The α-protons (H3/H6) are more deshielded and appear downfield compared to the β-protons (H4/H5) due to the electron-withdrawing effect of the adjacent nitrogen atoms.

  • ¹³C NMR: Similarly, the α-carbons (C3/C6) resonate at a lower field than the β-carbons (C4/C5).

The introduction of a substituent breaks this symmetry, leading to more complex spectra where each proton and carbon atom on the ring gives a distinct signal. The analysis of these spectra—specifically the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities—provides invaluable information about the substituent's nature and location.

Experimental Protocols for NMR Analysis

Standardized protocols are crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical workflow for the analysis of substituted pyridazines.

1. Sample Preparation:

  • Solvent: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is common for many organic molecules. However, for pyridazine derivatives with lower solubility or those containing acidic protons (e.g., N-H in pyridazinones), dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred.

  • Concentration: Samples are typically prepared at concentrations ranging from 5 to 20 mg/mL.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: Spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for ¹H nuclei.[2]

  • 1D Spectra:

    • ¹H NMR: Standard proton spectra are acquired to observe chemical shifts, coupling constants, and integrations.

    • ¹³C NMR: Proton-decoupled ¹³C spectra are acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra: For complex molecules, 2D NMR experiments are essential for unambiguous assignments.[3][4]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, revealing which protons are adjacent to one another.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[4]

The following diagram illustrates a typical experimental workflow for complete structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Elucidation Sample Substituted Pyridazine Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Tube Transfer to NMR Tube with TMS Dissolve->Tube Spectrometer Place in NMR Spectrometer (≥400 MHz) Tube->Spectrometer Acquire1D Acquire 1D Spectra (1H, 13C, DEPT) Spectrometer->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Process Data (FT, Phasing, Baseline Correction) Acquire2D->Process Assign Assign Signals using 1D and 2D Data Process->Assign Structure Confirm Molecular Structure Assign->Structure

Caption: Experimental workflow for NMR analysis of pyridazines.

Influence of Substituents on NMR Spectra

The electronic properties of substituents dramatically alter the electron density distribution within the pyridazine ring, causing predictable shifts in the NMR signals. This relationship is a cornerstone of spectral interpretation.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens decrease the electron density of the ring. This deshields the nearby protons and carbons, causing their signals to shift downfield (to higher ppm values).

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OR, or alkyl groups increase the electron density of the ring. This shields the ring nuclei, causing their signals to shift upfield (to lower ppm values).

The magnitude of the shift depends on the substituent's identity and its position relative to the observed nucleus (ortho, meta, para).

The logical relationship between substituent type and spectral output is visualized below.

substituent_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) Ring Pyridazine Ring EWG e.g., -NO2, -Cl, -Br Ring->EWG Substitution EDG e.g., -OCH3, -CH3, -NH2 Ring->EDG Substitution Deshield Deshielding Effect (Decreased Electron Density) EWG->Deshield Downfield Downfield Shift (Higher δ ppm) Deshield->Downfield Downfield->Ring Observed in NMR Shield Shielding Effect (Increased Electron Density) EDG->Shield Upfield Upfield Shift (Lower δ ppm) Shield->Upfield Upfield->Ring Observed in NMR

Caption: Effect of substituents on pyridazine ring NMR shifts.

Data Presentation: NMR Parameters of Substituted Pyridazines

The following tables summarize ¹H and ¹³C NMR data for the parent pyridazine and several representative substituted derivatives, compiled from the literature. Chemical shifts (δ) are given in ppm and coupling constants (J) in Hz.

Table 1: NMR Data for Unsubstituted Pyridazine

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)¹H-¹H Coupling Constants (J)¹³C-¹H Coupling Constants (J)
3, 6~9.20~150.0J₃₄ = 5.05 Hz[5][6][7]¹J₃H = 183 Hz[5][6][7]
4, 5~7.80~127.0J₄₅ = 8.00 Hz[5][6][7]¹J₄H = 168 Hz[5][6][7]
J₃₅ = 1.85 Hz[5][6][7]
J₃₆ = ±1.40 Hz[5][6][7]

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹H NMR Data for Selected Monosubstituted Pyridazines

Substituent & PositionH-3 (δ)H-4 (δ)H-5 (δ)H-6 (δ)Solvent
3-Chloro-[8]---7.857.709.20CDCl₃
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[9]------7.88 (s)---DMSO-d₆
4-(4-bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one[1]------6.82 (s)---Not Specified

Note: 's' denotes a singlet. In many substituted pyridazin-3(2H)-ones, the C5-H is the only remaining proton on the pyridazine core, appearing as a singlet.

Table 3: ¹³C NMR Data for Selected Substituted Pyridazin-3(2H)-ones

Substituent(s)C-3 (δ)C-4 (δ)C-5 (δ)C-6 (δ)Solvent
Unsubstituted[10]164.00130.45134.71139.02Not Specified
4-(4-fluorobenzyl)-6-phenyl-[9]161.84142.41129.51144.20DMSO-d₆

Note: The numbering for pyridazin-3(2H)-one places the carbonyl at C-3.

Conclusion

The ¹H and ¹³C NMR spectral analysis is an indispensable technique for the unambiguous structural determination of substituted pyridazines. A thorough understanding of the fundamental spectra, combined with the predictable electronic effects of various substituents, allows for detailed structural assignments. For complex derivatives, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides the necessary correlations to solve the structure completely. The data and protocols presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel pyridazine-based compounds, facilitating advancements in drug discovery and materials science.

References

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of Iodinated Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation patterns of iodinated pyridazines. In the landscape of pharmaceutical development, pyridazine scaffolds are crucial building blocks in a variety of therapeutic agents. The incorporation of iodine atoms can significantly alter a molecule's pharmacokinetic properties and provides a handle for further synthetic modification. Understanding the mass spectrometric behavior of these compounds is paramount for their identification, characterization, and metabolic studies.

Due to the absence of extensive, publicly available experimental data for a single, specific iodinated pyridazine isomer, this guide synthesizes established fragmentation principles of the pyridazine core with the known behavior of iodo-aromatic compounds. The pathways and quantitative data presented are based on a theoretical model of 3-iodopyridazine (C₄H₃IN₂) and serve as a predictive framework for researchers in the field.

Core Principles of Fragmentation

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺•).[1] This molecular ion is energetically unstable and undergoes a series of fragmentation events to produce smaller, more stable charged fragments and neutral radical or molecular species.[2] The fragmentation pattern is a unique fingerprint of the molecule's structure.

Two primary factors govern the fragmentation of iodinated pyridazines:

  • The Pyridazine Ring: The heterocyclic ring is prone to specific cleavage patterns, most notably the loss of a neutral molecule of hydrogen cyanide (HCN) or dinitrogen (N₂).[3]

  • The Carbon-Iodine Bond: The C-I bond is often the weakest bond in the molecule, making the loss of an iodine radical (I•) a highly favorable initial fragmentation step.[4]

Proposed Fragmentation Pathway of 3-Iodopyridazine

The fragmentation of an iodinated pyridazine, such as 3-iodopyridazine (Molecular Weight: 205.98), is predicted to proceed through several key competitive pathways originating from the molecular ion (m/z 206).

Pathway A: Initial Iodine Loss

This is anticipated to be the most dominant initial fragmentation route. The weak C-I bond cleaves homolytically to release an iodine radical, resulting in a stable pyridazine cation.

  • M⁺• → [M-I]⁺ + I• : The molecular ion at m/z 206 loses an iodine radical (127 Da), forming the pyridazine cation at m/z 79 . This is often the base peak in the spectrum of iodo-aromatic compounds.

  • [M-I]⁺ → [C₃H₂N]⁺ + HCN : The resulting pyridazine cation (m/z 79) can then undergo the characteristic fragmentation of the pyridazine ring by losing a neutral molecule of hydrogen cyanide (27 Da), yielding a fragment at m/z 52 .[3]

Pathway B: Ring Cleavage and Rearrangement

Alternatively, the molecular ion can undergo fragmentation involving the pyridazine ring itself before the loss of iodine.

  • M⁺• → [M-HCN]⁺• + HCN : The molecular ion loses a neutral HCN molecule (27 Da), leading to a radical cation fragment at m/z 179 .

  • M⁺• → [M-N₂]⁺• + N₂ : A less common but possible fragmentation for pyridazines is the expulsion of a neutral dinitrogen molecule (28 Da), which would produce a radical cation at m/z 178 .[3]

These primary fragments can undergo further dissociation, but the most diagnostically significant ions are expected to arise from the initial loss of the iodine atom followed by the fragmentation of the heterocyclic core.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for 3-iodopyridazine under electron ionization, their mass-to-charge ratios (m/z), and their proposed origins. Relative abundances are predicted based on general fragmentation principles, where the most stable ions are expected to be more abundant.

m/z (Predicted)Proposed Fragment IonNeutral LossPredicted Relative AbundancePathway
206[C₄H₃IN₂]⁺• (Molecular Ion)-Moderate-
179[C₃H₃IN]⁺•HCN (27 Da)LowB
178[C₄H₃I]⁺•N₂ (28 Da)LowB
127[I]⁺C₄H₃N₂•Very Low-
79[C₄H₃N₂]⁺I• (127 Da)High (Likely Base Peak)A
52[C₃H₂N]⁺I• + HCN (154 Da total)ModerateA

Experimental Protocols

To acquire mass spectra for iodinated pyridazines, a standardized methodology is crucial for reproducibility. The following protocols outline typical starting conditions for both Electron Ionization (EI) and Collision-Induced Dissociation (CID) experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This method is suitable for volatile and thermally stable iodinated pyridazine derivatives.

  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

Tandem Mass Spectrometry (MS/MS) with ESI-CID

For less volatile compounds or for targeted fragmentation studies, liquid chromatography coupled with tandem mass spectrometry is preferred.

  • Sample Preparation: Dissolve the compound in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS1: Isolate the protonated molecule [M+H]⁺ (m/z 207 for 3-iodopyridazine).

    • Activation: Collision-Induced Dissociation (CID).[6]

    • Collision Gas: Argon at a pressure of ~1.5 mTorr.

    • Collision Energy: Ramped from 10 to 40 eV to observe the full fragmentation profile.

    • MS2: Scan the resulting product ions.

Visualizing Workflows and Pathways

Diagrams created using the Graphviz DOT language provide a clear visual representation of experimental and logical processes.

G cluster_sample Sample Preparation cluster_separation Separation & Ionization cluster_ms Mass Analysis Sample Iodinated Pyridazine in Solution GC_LC GC or LC Separation Sample->GC_LC IonSource Ion Source (EI or ESI) GC_LC->IonSource MS1 MS1: Mass Analyzer (Select Parent Ion) IonSource->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID Isolate Parent Ion MS2 MS2: Mass Analyzer (Scan Fragment Ions) CID->MS2 Introduce Fragments Detector Detector MS2->Detector

Caption: General workflow for MS/MS analysis of iodinated pyridazines.

G MolIon Molecular Ion [C₄H₃IN₂]⁺• m/z = 206 PyridazineCation Pyridazine Cation [C₄H₃N₂]⁺ m/z = 79 MolIon->PyridazineCation - I• Fragment179 [C₃H₃IN]⁺• m/z = 179 MolIon->Fragment179 - HCN Fragment52 [C₃H₂N]⁺ m/z = 52 PyridazineCation->Fragment52 - HCN

Caption: Predicted EI fragmentation pathway for 3-iodopyridazine.

References

The Expanding Therapeutic Potential of Novel Pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of novel derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways and workflows are presented to facilitate further research and drug development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the in vitro and in vivo activities of recently synthesized pyridazine derivatives across various therapeutic areas. This data is intended to provide a comparative overview of the potency and selectivity of these novel compounds.

Table 1: Anticancer Activity of Novel Pyridazine Derivatives
Compound IDCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
4e MCF-7Breast Adenocarcinoma1-10[1]
4f SK-MEL-28Melanoma1-10[1]
4-SLNs HepG-2Liver Carcinoma4.80[2]
4-LPHNPs HCT-116Colorectal Carcinoma7.85[2]
2h SRLeukemia< 0.1[3]
5b HCT-116Colon CarcinomaNot Specified (92.2% VEGFR inhibition)[4]
23j --3.7 nM (VEGFR-2 inhibition)

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition.[1][2][3][4]

Table 2: Antimicrobial Activity of Novel Pyridazine Derivatives
Compound IDMicrobial StrainTypeMIC (µg/mL)Reference
7 S. aureus (MRSA)Gram-positive3.74 - 8.92 µM[5]
13 P. aeruginosaGram-negative3.74 - 8.92 µM[5]
10h S. aureusGram-positive16[6]
8g C. albicansFungus16[6]
15(d) S. aureusGram-positiveNot specified (highest activity)[7]
Chloro derivatives E. coliGram-negative0.892 - 3.744

MIC: Minimum Inhibitory Concentration.[5][6][7]

Table 3: Anti-inflammatory Activity of Novel Pyridazine Derivatives
Compound IDAssayResultReference
6b In vitro COX-2 InhibitionIC50 = 0.18 µM[8]
4c In vitro COX-2 InhibitionIC50 = 0.26 µM[8]
6a In vivo Carrageenan-induced paw edema82.5% inhibition[9]
16a In vivo Carrageenan-induced paw edema84% inhibition[9]
10b In vivo Carrageenan-induced paw edemaSignificant reduction
13b In vivo Carrageenan-induced paw edemaSignificant reduction

COX-2: Cyclooxygenase-2.[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of novel pyridazine derivatives.

In Vitro Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effects of pyridazine derivatives on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyridazine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Antimicrobial Susceptibility Testing

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the pyridazine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Anti-inflammatory Activity

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the pyridazine derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Enzyme Inhibition Assays

Principle: This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.

Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, and the pyridazine derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a specific substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Principle: This assay evaluates the ability of a compound to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.

Protocol:

  • Enzyme and Compound Incubation: Pre-incubate the human recombinant COX-2 enzyme with the pyridazine derivative at various concentrations in a reaction buffer containing heme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes).

  • Detection: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. A parallel assay with COX-1 is performed to determine selectivity.

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysate Preparation: Treat cells with the pyridazine derivative to induce apoptosis. Prepare cell lysates using a lysis buffer.

  • Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer, and a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Measure the cleavage of the substrate by detecting the release of the chromophore p-nitroaniline (pNA) at 405 nm (colorimetric) or the fluorophore 7-amino-4-methylcoumarin (AMC) at an excitation/emission of 380/460 nm (fluorometric).

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by pyridazine derivatives and generalized experimental workflows.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition by Pyridazine Derivatives.

JNK1_Signaling_Pathway Stress Cellular Stress MKK47 MKK4/7 Stress->MKK47 JNK1 JNK1 MKK47->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates Bcl2 Bcl-2 family JNK1->Bcl2 p53 p53 JNK1->p53 Inhibits AP1 AP-1 Complex cJun->AP1 Proliferation Proliferation AP1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis p53->Apoptosis Pyridazine Pyridazine Derivatives Pyridazine->JNK1 Inhibits

JNK1 Signaling Pathway and Modulation by Pyridazine Derivatives.

Experimental_Workflow_Anticancer Start Start Synthesis Synthesis of Pyridazine Derivatives Start->Synthesis Screening In Vitro Cytotoxicity (MTT Assay) Synthesis->Screening Hit_Identification Hit Identification (IC50 < Threshold) Screening->Hit_Identification Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Hit_Identification->Apoptosis_Assay Active End End Hit_Identification->End Inactive Mechanism_Study Mechanism of Action (e.g., Enzyme Inhibition) Apoptosis_Assay->Mechanism_Study In_Vivo In Vivo Efficacy (Xenograft Model) Mechanism_Study->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis

Generalized Experimental Workflow for Anticancer Screening.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., γ-keto acid, hydrazine) Cyclocondensation Cyclocondensation Starting_Materials->Cyclocondensation Pyridazinone_Core Pyridazinone Core Formation Cyclocondensation->Pyridazinone_Core Functionalization Functionalization/ Substitution Pyridazinone_Core->Functionalization Novel_Derivatives Novel Pyridazine Derivatives Functionalization->Novel_Derivatives Purification Purification (e.g., Crystallization) Novel_Derivatives->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Bioactive Compound Characterization->Final_Product

Typical Synthesis Workflow for Novel Pyridazine Derivatives.

References

Potential Therapeutic Targets of 6-Methylpyridazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methylpyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-methylpyridazine compounds, with a focus on their applications in oncology and inflammatory diseases. We delve into the key signaling pathways modulated by these compounds, present quantitative data on their biological activities, and provide detailed experimental protocols for their evaluation. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising class of heterocyclic compounds.

Introduction

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The introduction of a methyl group at the 6-position of the pyridazine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide focuses specifically on 6-methylpyridazine-containing compounds and their interactions with various biological targets, highlighting their potential as therapeutic agents.

Key Therapeutic Targets and Mechanisms of Action

Research has identified several key protein families and signaling pathways that are targeted by 6-methylpyridazine derivatives. These primarily include protein kinases and enzymes involved in metabolic pathways, which are often dysregulated in diseases like cancer and chronic inflammation.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases. Several 6-methylpyridazine compounds have been identified as potent kinase inhibitors.

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. Certain 3,6-disubstituted pyridazines have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

  • Tyrosine Kinase 2 (TYK2): TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Novel N-(methyl-d3)pyridazine-3-carboxamide derivatives have been developed as selective allosteric inhibitors of the TYK2 pseudokinase domain.

  • Other Kinases: The versatile nature of the pyridazine scaffold allows for its adaptation to target a wide range of other kinases, including those involved in the MAPK/ERK and PI3K/Akt/mTOR signaling pathways.

Modulation of Metabolic Pathways
  • Glutaminase (GLS1): GLS1 is a key enzyme in glutamine metabolism, which is often upregulated in cancer cells to support their rapid proliferation. Pyridazine-based compounds have been investigated as allosteric inhibitors of GLS1, representing a promising metabolic approach to cancer therapy.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative pyridazine and 6-methylpyridazine derivatives against various therapeutic targets.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
4e MCF-7 (Breast Carcinoma)9[3]
4f SK-MEL-28 (Melanoma)7.8[3]
4f B16-F1 (Melanoma)10.8[3]
Compound 16 HepG2 (Hepatocellular Carcinoma)8.67 ± 0.7
Compound 3 MCF-7 (Breast Carcinoma)5.68 ± 0.6
Compound 16 MCF-7 (Breast Carcinoma)9.41 ± 0.9
Pyrazolylnucleoside 6e HS 578T (Breast Cancer)3.0[4]
Pyrazolylnucleoside 6e Hop-92 (Lung Cancer)9.3[4]
Halogen Derivative 8 HepG2 (Hepatocellular Carcinoma)3.8 ± 0.5[5]
Halogen Derivative 8 A549 (Lung Carcinoma)3.5 ± 0.6[5]
Halogen Derivative 8 SW620 (Colon Adenocarcinoma)10.8 ± 0.9[5]
Halogen Derivative 7 A549 (Lung Carcinoma)6.3 ± 2.5[5]

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 30 TYK2 (STAT3 phosphorylation)< 3.2[6]
Deucravacitinib TYK2 (STAT3 phosphorylation)3.2[6]
Compound 29 TYK2 JH2-[7]
Imidazo[1,2-b]pyridazine 29 JAK1 JH1>500x selectivity over TYK2[7]

Table 3: Anti-inflammatory Activity of Pyridazine Derivatives

Compound IDTarget EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
9a COX-215.5021.29[8]
9b COX-217.5015.71[8]
12 COX-217.1017.25[8]
16b COX-216.9018.63[8]
17 COX-217.7016.10[8]
Celecoxib COX-217.7917.98[8]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by 6-methylpyridazine compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyridazine 6-Methylpyridazine Compound Pyridazine->PI3K Inhibits Pyridazine->AKT Inhibits Pyridazine->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 6-methylpyridazine compounds.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Promotes Pyridazine 6-Methylpyridazine Compound Pyridazine->Raf Inhibits Pyridazine->MEK Inhibits

Caption: MAPK/ERK signaling pathway and potential inhibition points by 6-methylpyridazine compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of 6-methylpyridazine compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of 6-methylpyridazine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 6-methylpyridazine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 6-methylpyridazine compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of 6-methylpyridazine compounds against a specific protein kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (containing MgCl2, DTT, etc.)

  • 6-methylpyridazine compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 6-methylpyridazine compound in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and substrate to each well. Then, add the compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to determine the effect of 6-methylpyridazine compounds on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.

Materials:

  • Cell lines of interest

  • 6-methylpyridazine compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the 6-methylpyridazine compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Conclusion and Future Directions

Compounds featuring the 6-methylpyridazine core have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Their ability to target key cellular signaling pathways, including those regulated by protein kinases, underscores their importance in modern drug discovery. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of molecules.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of 6-methylpyridazine derivatives for their respective targets.

  • Pharmacokinetic Profiling: To improve the drug-like properties of these compounds for in vivo applications.

  • In Vivo Efficacy Studies: To validate the therapeutic potential of lead compounds in relevant animal models of disease.

  • Exploration of New Targets: To expand the therapeutic applications of the 6-methylpyridazine scaffold to other disease areas.

By leveraging the information provided in this guide, researchers can accelerate the discovery and development of novel and effective therapies based on the 6-methylpyridazine chemical scaffold.

References

The Versatility of 3-Iodo-6-methylpyridazine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate landscape of drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic cores, pyridazine derivatives have emerged as privileged structures, demonstrating a wide spectrum of biological activities. This technical guide delves into the utility of a particularly valuable building block, 3-iodo-6-methylpyridazine, for researchers, scientists, and drug development professionals. This document provides an in-depth overview of its synthesis, reactivity, and application in the generation of potent kinase inhibitors, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

The strategic placement of an iodine atom on the pyridazine ring at the 3-position renders this compound an exceptionally versatile precursor for a variety of cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The methyl group at the 6-position provides an additional point for modification or can influence the electronic and steric properties of the molecule, further contributing to its utility as a scaffold in medicinal chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValue
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol
Appearance Off-white to yellow solid
Melting Point 98-102 °C
SMILES Cc1cc(I)nn=c1
InChI InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3-chloro-6-methylpyridazine. The methodology involves an initial amination followed by a Sandmeyer-type iodination.

Step 1: Synthesis of 3-Amino-6-methylpyridazine

This procedure outlines the conversion of 3-chloro-6-methylpyridazine to 3-amino-6-methylpyridazine.

Materials:

  • 3-chloro-6-methylpyridazine

  • Aqueous ammonia (28-30%)

  • Copper(II) sulfate pentahydrate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

  • Dichloromethane

Procedure:

  • To a pressure vessel, add 3-chloro-6-methylpyridazine (1.0 eq), aqueous ammonia (10-15 eq), and a catalytic amount of copper(II) sulfate pentahydrate (0.05 eq).

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Partition the mixture between ethyl acetate and brine.

  • Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 3-amino-6-methylpyridazine as a solid.[1]

Step 2: Synthesis of this compound

This protocol describes the conversion of 3-amino-6-methylpyridazine to the target compound, this compound, via a diazotization-iodination reaction.

Materials:

  • 3-amino-6-methylpyridazine

  • Hydroiodic acid (57%)

  • Sodium nitrite

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask cooled to 0 °C, dissolve 3-amino-6-methylpyridazine (1.0 eq) in hydroiodic acid.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and quench with a saturated solution of sodium thiosulfate to remove any excess iodine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane multiple times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a valuable starting point for the synthesis of potent kinase inhibitors. The iodine atom serves as a handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the exploration of the chemical space around the pyridazine core to optimize interactions with the target kinase.

A prominent target for pyridazine-based inhibitors is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses.

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor Pyridazine-based Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of intervention by pyridazine-based inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of representative pyridazine derivatives against various kinases, demonstrating the potential of this scaffold in developing targeted therapies.

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
1 Pyridinylquinoxalinep38α MAPK81[2]
2 Pyrido[2,3-b]pyrazinep38α MAPK38[2]
3 N-phenyl-6-oxo-3-phenylpyridazineCOX-217.40[3]
4 N-phenyl-6-oxo-3-phenylpyridazineCOX-216.76[3]
5 6-phenyl-pyridazin-3-onec-Met1.58 (µM)[4]
6 3,6-disubstituted pyridazineJNK1-[5]

Key Experimental Workflows

The derivatization of this compound heavily relies on robust and versatile cross-coupling methodologies. Below are graphical representations of typical experimental workflows for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow start Start reactants Combine this compound, Boronic Acid/Ester, Base (e.g., K₂CO₃), and Pd Catalyst (e.g., Pd(PPh₃)₄) start->reactants degas Degas Reaction Mixture (e.g., with Argon) reactants->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start reactants Combine this compound, Amine, Base (e.g., NaOtBu), Pd Pre-catalyst, and Ligand (e.g., XPhos) start->reactants solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reactants->solvent inert_atm Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert_atm heat Heat Reaction Mixture (e.g., 80-110 °C) inert_atm->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and amenability to a wide range of cross-coupling reactions provide a robust platform for the rapid generation of diverse compound libraries. The successful application of this scaffold in the development of potent kinase inhibitors, particularly targeting the p38 MAPK pathway, underscores its significance in the ongoing quest for novel therapeutics. This guide serves as a comprehensive resource for researchers looking to leverage the strategic advantages offered by this compound in their drug discovery programs.

References

The Emergence of 3-Iodo-6-methylpyridazine Analogs: A Technical Guide to Synthesis and Biological Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Among the myriad of pyridazine derivatives, 3-iodo-6-methylpyridazine has emerged as a versatile building block for the development of novel therapeutic agents. Its unique structural features, particularly the reactive iodine atom, provide a valuable handle for synthetic diversification through various cross-coupling reactions, enabling the exploration of a broad chemical space.[2] This technical guide delves into the discovery and synthesis of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers in this promising area of drug discovery.

Discovery and Therapeutic Potential

Substituted pyridazine derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] The introduction of a methyl group at the 6-position and an iodine atom at the 3-position of the pyridazine ring creates a scaffold with interesting electronic and steric properties, influencing its interaction with biological targets.

The primary therapeutic rationale for developing analogs of this core structure often revolves around the inhibition of key enzymes in signaling pathways, such as kinases.[4][5] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridazine core can act as a scaffold to present various substituents in the correct orientation to interact with the ATP-binding pocket of kinases, leading to their inhibition.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically begins with the construction of the core pyridazine ring, followed by functionalization. A common strategy involves the use of 3-chloro-6-methylpyridazine as a key intermediate, which can be synthesized from readily available starting materials. The subsequent iodination and further diversification through cross-coupling reactions are central to generating a library of analogs.

A representative synthetic scheme is outlined below. The synthesis of the key intermediate, 3-chloro-6-iodo-4-methylpyridazine, can be achieved through sequential chlorination and iodination reactions. For instance, 3-chloro-4-methylpyridazine can be synthesized with a 58.5% yield using phosphorus oxychloride (POCl₃) and palladium catalysts.[4] The subsequent iodination at the 6-position can be accomplished using iodinating agents like potassium iodide (KI) under oxidative conditions.[4]

Once the this compound core is obtained, the iodine atom serves as a versatile handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the nature of the substituent at the 3-position.

Quantitative Biological Data

The biological evaluation of this compound analogs has revealed their potential as potent inhibitors of various kinases and as cytotoxic agents against cancer cell lines. The following tables summarize representative quantitative data for pyridazine derivatives, highlighting their therapeutic potential. It is important to note that the presented data is a compilation from various studies on structurally related pyridazine compounds to illustrate the potential of this scaffold.

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyridazine Analog 1 HT-29 (Colon Cancer)1.02DoxorubicinNot specified
Pyridazine Analog 2 SW620 (Colon Cancer)12.5CisplatinNot specified
Pyridazine Analog 3 K562 (Leukemia)Not specified (time-dependent)--
Pyridazine Analog 4 A549 (Lung Cancer)9.62Erlotinib19.41
Pyridazine Analog 5 VEGFR-20.09SorafenibNot specified

Table 1: Anticancer Activity of Representative Pyridazine Analogs [6][7][8][9][10]

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Pyridazine Analog A COX-20.186.33Celecoxib
Pyridazine Analog B COX-20.425Not specifiedCelecoxib
Pyridazine Analog C 5-LOX0.30Not specified-

Table 2: Anti-inflammatory Activity of Representative Pyridazine Analogs [11][12][13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide methodologies for key experiments.

General Procedure for Suzuki Cross-Coupling

A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-6-methylpyridazine analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2) can be determined using a variety of commercially available assay kits or by established protocols. A general procedure is as follows:

  • Reagent Preparation : Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Procedure : In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction : Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Cell Seeding : Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the logical flow of discovery and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) Kinase_Cascade->Transcription_Factors Activation Analog This compound Analog Analog->Receptor Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Gene Expression Ligand Growth Factor Ligand->Receptor Binding & Activation

Caption: Potential mechanism of action via RTK inhibition.

G Drug Discovery Workflow A Synthesis of This compound Core B Analog Synthesis (Cross-Coupling Reactions) A->B Diversification C In Vitro Screening (Kinase & Cell-Based Assays) B->C Biological Evaluation D SAR Analysis C->D Data Analysis E Lead Optimization D->E Iterative Design E->B Feedback Loop F In Vivo Studies E->F Candidate Selection

Caption: Iterative workflow for analog development.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel small molecule therapeutics. The synthetic tractability of this core, coupled with the diverse biological activities exhibited by its analogs, underscores its importance in modern medicinal chemistry. This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action for this compound class. By leveraging the provided data and protocols, researchers can accelerate their efforts in the discovery and development of next-generation therapies based on the this compound framework.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-iodo-6-methylpyridazine with various terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications.[3] The pyridazine core is a key structural motif in many biologically active molecules, and its functionalization via Sonogashira coupling opens avenues for the creation of new pharmaceutical candidates.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The general transformation is depicted below:

General reaction scheme for the Sonogashira coupling of this compound.

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.

Key Reaction Parameters and Optimization

The success and efficiency of the Sonogashira coupling are highly dependent on the careful selection of several key parameters. The following sections detail the typical conditions and reagents used for the coupling of iodo-substituted nitrogen heterocycles, which are directly applicable to this compound.

Catalyst System

The catalyst system is composed of a palladium source and, in the classic Sonogashira reaction, a copper(I) co-catalyst.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[4][5][6] The catalyst loading is typically in the range of 1-5 mol%.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst, generally in a 1:1 to 1:2 molar ratio with the palladium catalyst.[4][7] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] Copper-free Sonogashira couplings are also possible, often requiring specific ligands to enhance the catalytic activity of palladium.[2][8]

Base

An amine base is crucial for the reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide generated during the reaction.[1] Commonly used bases include triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and piperidine.[4][9] The base is typically used in excess.

Solvent

The choice of solvent is important for dissolving the reactants and facilitating the reaction. Anhydrous, polar aprotic solvents are generally preferred. Common solvents for Sonogashira couplings include:

  • N,N-Dimethylformamide (DMF)[4]

  • Tetrahydrofuran (THF)[1]

  • Acetonitrile (CH₃CN)[10]

  • Dioxane

Temperature and Reaction Time

The reaction temperature can range from room temperature to elevated temperatures (e.g., 60-100 °C), depending on the reactivity of the substrates.[1][11] Reactions involving more reactive aryl iodides can often be performed at lower temperatures.[1] The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time, which can vary from a few hours to 24 hours.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol outlines a standard set of conditions that have been shown to be effective for the Sonogashira coupling of various iodo-substituted heterocycles.[4]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)

  • Triethylamine (Et₃N) (2 - 3 equivalents)

  • Anhydrous DMF or THF

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by triethylamine.

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C) and monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-6-methylpyridazine.

Protocol 2: Copper-Free Sonogashira Coupling Conditions

For substrates that may be sensitive to copper, a copper-free protocol can be employed. This often requires a different palladium catalyst and ligand combination.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.03 - 0.05 equivalents) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).

  • A suitable base such as piperidine or Cs₂CO₃ (2 - 3 equivalents)

  • Anhydrous solvent such as THF or dioxane.

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (and ligand if separate), this compound, and the terminal alkyne to a dry reaction flask.

  • Add the anhydrous solvent and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of iodo-substituted nitrogen heterocycles, which can be adapted for this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF651295[4]
24-Iodopyridine1-HexynePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF651288[4]
32-IodopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF651292[4]
43-Bromo-6-methyl-1,2,4,5-tetrazine1-OctynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHF601685[12]
55-Iodo-2-aminopyridineTMS-acetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃N/CH₃CNRT0.5N/A[10]

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)L₂-I OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI Cu_Acetylide Cu-C≡CR Alkyne R-C≡C-H Alkyne->Cu_Acetylide Base, CuI Base Base Cu_Acetylide->Transmetalation Enters Pd Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Alkyne - Catalysts (Pd/Cu) - Solvent - Base setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-6-methylpyridazine with various partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). These reactions are pivotal in medicinal chemistry for the synthesis of novel derivatives of the 6-methylpyridazine scaffold, a core structure in many biologically active compounds.

Introduction

The 6-methylpyridazine moiety is a significant pharmacophore in drug discovery. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the functionalization of the pyridazine ring at the 3-position, starting from the readily accessible this compound. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This guide presents protocols and expected outcomes for three key cross-coupling reactions.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. In this context, it is used to synthesize 3-aryl- and 3-heteroaryl-6-methylpyridazines.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products This compound This compound 3-Aryl-6-methylpyridazine 3-Aryl-6-methylpyridazine This compound->3-Aryl-6-methylpyridazine Pd Catalyst, Base, Solvent, Heat Aryl/Heteroaryl\nBoronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl\nBoronic Acid->3-Aryl-6-methylpyridazine Boron Waste Boron Waste Aryl/Heteroaryl\nBoronic Acid->Boron Waste

Caption: Suzuki-Miyaura coupling of this compound.

Data Presentation: Suzuki-Miyaura Coupling

While specific data for this compound is limited in readily available literature, the following table presents representative yields for Suzuki-Miyaura coupling of similar halo-pyridazines with various arylboronic acids, providing an expected range of outcomes.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane1001680-90
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110875-85
44-Cyanophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF801870-80
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (2 M aqueous solution, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add DME as the solvent, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methylpyridazine.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 3-amino-6-methylpyridazines from primary and secondary amines.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products This compound This compound 3-Amino-6-methylpyridazine 3-Amino-6-methylpyridazine This compound->3-Amino-6-methylpyridazine Pd Catalyst, Ligand, Base, Solvent, Heat Primary or Secondary\nAmine Primary or Secondary Amine Primary or Secondary\nAmine->3-Amino-6-methylpyridazine Amine Salt Amine Salt Primary or Secondary\nAmine->Amine Salt

Caption: Buchwald-Hartwig amination of this compound.

Data Presentation: Buchwald-Hartwig Amination

The following table provides representative yields for the Buchwald-Hartwig amination of similar iodo-pyridazines with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1101275-85
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)NaOt-BuTHF802470-80
4Benzophenone imine (NH₃ surrogate)Pd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001680-90 (after hydrolysis)
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (1.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a dry reaction tube.

  • Add this compound and the amine.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 3-amino-6-methylpyridazine derivative.

Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of 3-alkynyl-6-methylpyridazines.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products This compound This compound 3-Alkynyl-6-methylpyridazine 3-Alkynyl-6-methylpyridazine This compound->3-Alkynyl-6-methylpyridazine Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Terminal Alkyne Terminal Alkyne Terminal Alkyne->3-Alkynyl-6-methylpyridazine Workflow A Reactant & Catalyst Loading B Inert Atmosphere Setup A->B C Solvent & Reagent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F Reaction Complete G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Cycle cluster_Buchwald Buchwald-Hartwig Cycle cluster_Sonogashira Sonogashira Cycle (Pd part) A1 Pd(0) B1 Oxidative Addition (Ar-I) A1->B1 C1 Ar-Pd(II)-I B1->C1 D1 Transmetalation (Ar'-B(OH)₂) C1->D1 E1 Ar-Pd(II)-Ar' D1->E1 F1 Reductive Elimination E1->F1 F1->A1 G1 Ar-Ar' F1->G1 A2 Pd(0) B2 Oxidative Addition (Ar-I) A2->B2 C2 Ar-Pd(II)-I B2->C2 D2 Amine Coordination & Deprotonation C2->D2 E2 Ar-Pd(II)-NR₂ D2->E2 F2 Reductive Elimination E2->F2 F2->A2 G2 Ar-NR₂ F2->G2 A3 Pd(0) B3 Oxidative Addition (Ar-I) A3->B3 C3 Ar-Pd(II)-I B3->C3 D3 Transmetalation (Cu-C≡CR) C3->D3 E3 Ar-Pd(II)-C≡CR D3->E3 F3 Reductive Elimination E3->F3 F3->A3 G3 Ar-C≡CR F3->G3

Application Notes and Protocols for the Synthesis of 3-aryl-6-methylpyridazines using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyridazine core, particularly through the formation of carbon-carbon bonds, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 3-aryl-6-methylpyridazines. This reaction utilizes readily available arylboronic acids and a palladium catalyst to efficiently form a C-C bond between the pyridazine ring and an aryl group. This application note provides detailed protocols and data for the synthesis of 3-aryl-6-methylpyridazines, a class of compounds with significant potential in drug discovery.

Reaction Principle

The synthesis of 3-aryl-6-methylpyridazines is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-chloro-6-methylpyridazine and various arylboronic acids. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chloro-pyridazine, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired 3-aryl-6-methylpyridazine and regenerate the palladium(0) catalyst.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of chloro-heterocycles with various arylboronic acids. While specific data for 3-chloro-6-methylpyridazine is limited in comprehensive tables, the provided data from analogous systems offers a strong baseline for experimental design and demonstrates the scope of the reaction.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Boronic Acids

EntryArylboronic AcidProductYield (%)[1]
14-formylphenylboronic acid3-(4-formylphenyl)-6-(thiophen-2-yl)pyridazine28
24-cyanophenylboronic acid3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine25
34-nitrophenylboronic acid3-(4-nitrophenyl)-6-(thiophen-2-yl)pyridazine14
4Thiophen-3-ylboronic acid3-(thiophen-3-yl)-6-(thiophen-2-yl)pyridazine20
5Furan-3-ylboronic acid3-(furan-3-yl)-6-(thiophen-2-yl)pyridazine19

Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (1 mL), DME (8 mL), ethanol (2 mL), 80 °C, 48 h, under N₂.[1]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 6-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one with Various Arylboronic Acids

EntryArylboronic AcidYield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid82
34-Methoxyphenylboronic acid78
43-Methoxyphenylboronic acid88
53-Thienylboronic acid30

Reaction Conditions: 6-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one, arylboronic acid (3 equiv), Pd-SPhos catalyst (5 mol%), KF (3 equiv), 1,4-dioxane, microwave irradiation at 135-140 °C for 30 min.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3-aryl-6-methylpyridazines via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established methods for structurally similar chloropyridazines.[2]

Materials:

  • 3-Chloro-6-methylpyridazine

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Equipment:

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-6-methylpyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[2]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure 3-aryl-6-methylpyridazine.

  • Characterization: Characterize the final product by NMR, MS, and melting point analysis.

Visualizations

The following diagrams illustrate the key processes in the synthesis of 3-aryl-6-methylpyridazines.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_complex boronate_complex Ar'-B(OH)₂ boronate_complex->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product substrate Ar-X (3-chloro-6-methylpyridazine) substrate->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start: 3-chloro-6-methylpyridazine + Arylboronic Acid reagents Add Pd Catalyst & Base start->reagents reaction Heat under Inert Atmosphere (90-100°C, 6-12h) reagents->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-aryl-6-methylpyridazine purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for In Vitro Evaluation of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of novel pyridazine derivatives, along with data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways.

I. Anticancer Activity Evaluation

The in vitro assessment of anticancer activity is a critical first step in the evaluation of pyridazine derivatives. Common methods involve determining the cytotoxic and cytostatic effects of the compounds on various cancer cell lines.

Data Presentation: Anticancer Activity

Quantitative data from anticancer assays should be summarized to facilitate comparison between different derivatives and against standard reference drugs. The half-maximal inhibitory concentration (IC50) is a key parameter.

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.Reference
5b HCT-116 (Colon)VEGFR Kinase AssayNot specified (92.2% inhibition at 10 µM)SorafenibNot Specified[4]
5f RAW264.7 (Macrophage)COX-2 Inhibition1.50CelecoxibNot Specified[5]
6f RAW264.7 (Macrophage)COX-2 Inhibition1.15CelecoxibNot Specified[5]
2S-5 MDA-MB-231 (Breast)MTT Assay6.21DoxorubicinNot Specified[6]
2S-5 4T1 (Mouse Breast)MTT Assay7.04DoxorubicinNot Specified[6]
2S-13 MDA-MB-231 (Breast)MTT Assay7.73DoxorubicinNot Specified[6]
2S-13 4T1 (Mouse Breast)MTT Assay8.21DoxorubicinNot Specified[6]
Compound 4 HepG-2 (Liver)MTT Assay0.391 (EGFR), 0.55 (CDK-2)Erlotinib, Roscovitine0.126, 0.32[7]
Compound 12b Hep-2 (Laryngeal)MTT Assay11DoxorubicinNot Specified[8]
Compound 12b HepG2 (Liver)MTT Assay13DoxorubicinNot Specified[8]
Compound 12b MCF-7 (Breast)MTT Assay11DoxorubicinNot Specified[8]
Compound 12b A375 (Skin)MTT Assay11DoxorubicinNot Specified[8]
Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Pyridazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in complete medium. Replace the medium in the wells with 100 µL of the corresponding compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the medium and incubate at 4°C for 1 hour.[10][11]

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA.[10] Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10] Air dry the plates until no moisture is visible.[12]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.[10]

Experimental Protocol: MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, where NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines

  • Complete culture medium

  • Pyridazine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates as described for the SRB assay.

  • Compound Treatment: Treat cells with serial dilutions of pyridazine derivatives as described above.

  • Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[13]

G cluster_workflow In Vitro Anticancer Assay Workflow cluster_srb SRB Assay cluster_mtt MTT Assay start Start cell_plating Seed Cancer Cells in 96-well Plates start->cell_plating incubation1 Incubate 24h (Cell Attachment) cell_plating->incubation1 compound_treatment Add Pyridazine Derivatives (Serial Dilutions) incubation1->compound_treatment incubation2 Incubate 48-72h (Compound Exposure) compound_treatment->incubation2 fixation Fix Cells (Cold TCA) incubation2->fixation mtt_addition Add MTT Reagent incubation2->mtt_addition wash1 Wash with 1% Acetic Acid fixation->wash1 staining Stain with SRB wash1->staining wash2 Wash with 1% Acetic Acid staining->wash2 solubilization_srb Solubilize Dye (Tris Base) wash2->solubilization_srb read_srb Read Absorbance (565 nm) solubilization_srb->read_srb data_analysis Data Analysis (Calculate IC50) read_srb->data_analysis incubation3 Incubate 1-4h mtt_addition->incubation3 solubilization_mtt Solubilize Formazan (DMSO/SDS) incubation3->solubilization_mtt read_mtt Read Absorbance (570 nm) solubilization_mtt->read_mtt read_mtt->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer cell viability assays.

II. Antimicrobial Activity Evaluation

Pyridazine derivatives have shown promise as antimicrobial agents.[1][3][16] The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Data Presentation: Antimicrobial Activity

MIC values are the primary quantitative output for antimicrobial assays.

Table 2: In Vitro Antimicrobial Activity of Selected Pyridazine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.Reference
10h Staphylococcus aureus16Not SpecifiedNot Specified[1]
8g Candida albicans16Not SpecifiedNot Specified[1]
Compound 7 E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii7.8 µMNot SpecifiedNot Specified[2]
Compound 13 A. baumannii3.74 µMNot SpecifiedNot Specified[2]
Compound 13 P. aeruginosa7.48 µMNot SpecifiedNot Specified[2]
Compound 3 S. aureus (MRSA)4.52 µMNot SpecifiedNot Specified[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18]

Materials:

  • 96-well microtiter plates (round-bottom preferred)[19]

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Pyridazine derivatives

  • Positive control antibiotic

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[18]

  • Compound Dilution: Prepare a 2x concentrated stock solution of the pyridazine derivative in the broth medium.[19] Dispense 100 µL of sterile broth into all wells of a 96-well plate.[19] Add 100 µL of the 2x compound stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.[19]

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and inoculum density.[18]

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[17]

G cluster_workflow Broth Microdilution for MIC Determination start Start prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-well Plate with Broth start->prep_plate inoculate Inoculate Wells with Standardized Inoculum prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Pyridazine Derivative prep_plate->serial_dilution serial_dilution->inoculate incubation Incubate at 37°C for 18-24h inoculate->incubation read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubation->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

III. Enzyme Inhibition Assays

Many pyridazine derivatives exert their biological effects by inhibiting specific enzymes, such as kinases.[4][21]

Data Presentation: Enzyme Inhibition

The potency of enzyme inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 3: In Vitro Enzyme Inhibition by Pyridazine Derivatives

Compound IDTarget EnzymeAssay FormatIC50/Ki (nM)Reference
Compound 23 ALK5ADP-GlopIC50 = 7.19 (cellular)[22]
Imidazopyridazine 24a Pim-1, Pim-2, Pim-3Not Specified16-110[23]
Imidazopyridazine 24b Pim-1, Pim-2, Pim-3Not Specified24-650[23]
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general luminescence-based kinase assay, such as the ADP-Glo™ assay, which measures the amount of ADP produced in a kinase reaction.[21][24]

Materials:

  • 384-well white plates

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Pyridazine derivatives

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyridazine derivatives in the appropriate buffer. Prepare a kinase/substrate master mix.

  • Reaction Setup: Dispense the pyridazine derivative dilutions into the 384-well plate. Add the kinase/substrate master mix to initiate the reaction. Include controls for 100% activity (vehicle) and 0% activity (no kinase).

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[24]

  • Signal Generation: Add the detection reagent from the kit to stop the kinase reaction and initiate the generation of a luminescent signal.[21] Incubate as per the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.[21]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.[21]

IV. Signaling Pathway Visualization

Understanding the mechanism of action of pyridazine derivatives often involves identifying the signaling pathways they modulate. For instance, some derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR), a key component in angiogenesis.[4]

G cluster_pathway Simplified VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Pyridazine Pyridazine Derivative Pyridazine->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

References

Application Notes and Protocols for Cell-based Cytotoxicity Testing of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of pyridazine compounds using common cell-based assays. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways.

Introduction to Pyridazine Compounds and Cytotoxicity Testing

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] Several studies have demonstrated the potent cytotoxic effects of novel pyridazine derivatives against various human cancer cell lines.[2][3][4] Evaluating the cytotoxicity of these compounds is a critical step in the drug discovery process, providing insights into their therapeutic potential and mechanisms of action. This document outlines standardized protocols for quantifying the cytotoxic effects of pyridazine compounds, focusing on the MTT, and LDH assays, and methods for detecting apoptosis.

Data Presentation: Cytotoxicity of Pyridazine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of selected pyridazine compounds against various cancer cell lines as reported in the literature. IC50 represents the concentration of a compound that inhibits 50% of cell viability.

Table 1: IC50 Values of Pyrazolo-Pyridazine Derivative 4 and its Nano-formulations [5]

CompoundHepG-2 (µM)HCT-116 (µM)MCF-7 (µM)
Pyrazolo-pyridazine 417.3018.3827.29
4-SLNs4.805.887.56
4-LPHNPs5.246.117.85
Doxorubicin (Standard)6.185.234.17

Table 2: Cytotoxic Activity of Pyridazine Derivatives Against HCT-116 and MCF-7 Cell Lines [6]

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
4a 40.5>100
4b 38.2>100
5b 30.345.3
6a 33.750.1
6b 39.862.7
Imatinib (Standard) 38.570.2

Table 3: Cytotoxic Activity of Spiro-pyrrolopyridazine (SPP) Derivatives [7]

CompoundMCF-7 IC50 (µM)H69AR IC50 (µM)PC-3 IC50 (µM)Non-tumorigenic cells IC50 (µM)
SPP10 2.31 ± 0.33.16 ± 0.84.2 ± 0.226.8 ± 0.4

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]

Materials:

  • Pyridazine compound stock solution (dissolved in a suitable solvent like DMSO)

  • Selected cancer cell line(s) (e.g., MCF-7, HCT-116, HepG-2)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin)[9]

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyridazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[9]

  • Incubation: Incubate the plates for a specified period, typically 24 or 48 hours, at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.[10]

Materials:

  • Pyridazine compound stock solution

  • Selected cell line(s)

  • Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)[11]

  • LDH Assay Kit (containing reaction mixture, stop solution, and lysis solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Spontaneous LDH release (Low control): Untreated cells.[12]

    • Maximum LDH release (High control): Untreated cells lysed with the provided lysis solution.[12]

    • Background control: Culture medium without cells.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Lysis for Maximum Release Control: 30-45 minutes before the end of the incubation, add the lysis solution to the maximum release control wells.[10]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Add 50-100 µL of the LDH reaction mixture to each well containing the supernatant.[10][11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][13] A reference wavelength (e.g., 680 nm) can be used for background correction.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]

Materials:

  • Pyridazine compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the pyridazine compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Experimental Workflows

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well plate treat Treat with Pyridazine Compounds start->treat incubate1 Incubate (24-48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_sol Add Solubilization Solution incubate2->add_sol read Read Absorbance (570nm) add_sol->read analyze Calculate % Viability & IC50 read->analyze end Results analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells & Controls in 96-well plate treat Treat with Pyridazine Compounds start->treat incubate1 Incubate (24-48h) treat->incubate1 lysis Lyse 'Max Release' Control incubate1->lysis collect_sup Centrifuge & Collect Supernatant lysis->collect_sup add_reagent Add LDH Reaction Mix collect_sup->add_reagent incubate2 Incubate (30 min) add_reagent->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance (490nm) add_stop->read analyze Calculate % Cytotoxicity read->analyze end Results analyze->end

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Signaling Pathways

Some pyridazine compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR and VEGFR pathways.[5][6][7]

Apoptosis_Pathway Pyridazine-Induced Apoptosis Pathway pyridazine Pyridazine Compound ros ↑ ROS Production pyridazine->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) pyridazine->bcl2 bax ↑ Bax (Pro-apoptotic) pyridazine->bax mito Mitochondrial Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase-3 Activation apoptosis Apoptosis caspase->apoptosis bcl2->mito bax->mito cyto_c->caspase

Caption: Intrinsic apoptosis pathway induced by some pyridazine compounds.

EGFR_VEGFR_Pathway Inhibition of EGFR/VEGFR Signaling by Pyridazines pyridazine Pyridazine Compound egfr EGFR pyridazine->egfr Inhibition vegfr VEGFR pyridazine->vegfr Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) egfr->downstream vegfr->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Inhibition of EGFR and VEGFR signaling pathways by certain pyridazine derivatives.

References

Application Notes and Protocols for the Purification of Substituted Pyridazine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of substituted pyridazine products, a critical step in the synthesis of numerous compounds with significant biological and pharmaceutical activities. The methodologies outlined below are based on established chemical principles and published literature, offering guidance on achieving high purity for subsequent research and development applications.

Introduction

Substituted pyridazines are a class of heterocyclic compounds that form the core of many biologically active molecules. Their derivatives have shown a wide range of pharmacological properties, including but not limited to, antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is essential to isolate the desired pyridazine derivative with high purity for accurate biological evaluation and to meet stringent quality standards in drug development.

Common purification techniques for substituted pyridazines include recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical properties of the target compound (e.g., solid or oil), the nature of the impurities, and the desired final purity.

General Purification Workflow

The purification of substituted pyridazine products typically follows a systematic workflow, starting from the crude reaction mixture to the final, pure compound. The diagram below illustrates a general decision-making process for selecting an appropriate purification strategy.

start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Oily Product column_chromatography->pure_oil purity_check Purity Analysis (TLC, NMR, LC-MS) pure_solid->purity_check pure_oil->purity_check purity_check->column_chromatography Purity < 95% final_product Final Pure Product purity_check->final_product Purity > 95%

Caption: General experimental workflow for the purification of substituted pyridazine products.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds based on their differential solubility in a particular solvent at different temperatures.

1. Solvent Selection:

  • The ideal solvent should dissolve the crude product sparingly or not at all at room temperature but have high solubility at its boiling point.

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water, or a mixture of solvents) to identify a suitable recrystallization solvent.[4]

2. Dissolution:

  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling with stirring (using a hot plate and a magnetic stirrer).

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be performed quickly to prevent premature crystallization of the product.[4]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.[4][5]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4][5]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4][5]

  • Dry the purified crystals under vacuum to remove any residual solvent.[4][5]

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (eluent).[5]

1. Selection of Stationary and Mobile Phase:

  • Silica gel is the most common stationary phase for the purification of pyridazine derivatives.[6] For basic compounds that may interact strongly with the acidic silica, alumina can be a suitable alternative, or a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[4]

  • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[5] Common eluents for pyridazines include mixtures of hexane and ethyl acetate or dichloromethane and ethyl acetate.[6][7]

2. Column Packing:

  • Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.[4]

  • Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring a uniform and air-bubble-free packing.[4]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent.

  • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.[5]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and begin collecting fractions.[4]

  • Maintain a constant flow rate. For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent) can be employed for better separation.

5. Fraction Analysis and Product Isolation:

  • Monitor the composition of the collected fractions using TLC.[5]

  • Combine the fractions containing the pure product.[5]

  • Remove the solvent using a rotary evaporator to obtain the purified compound.[5]

6. Purity Confirmation:

  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.[5]

Protocol 3: Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is used to separate a compound from a mixture based on its different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[7]

1. Solvent Selection:

  • Choose an organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in which the target pyridazine product is highly soluble and which is immiscible with the aqueous phase.[7]

2. Extraction Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent and transfer it to a separatory funnel.

  • Add the extraction solvent to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate.

  • Drain the lower layer. The layer containing the product will depend on the relative densities of the two solvents.

  • Repeat the extraction process with fresh portions of the organic solvent to maximize the recovery of the product.[7]

3. Washing:

  • The combined organic extracts can be washed with water, brine, or a specific aqueous solution (e.g., dilute acid or base) to remove corresponding impurities.

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the solvent by rotary evaporation to yield the purified product.

Data Presentation

The following tables present representative data for the purification of a hypothetical substituted pyridazine product, "Compound X," to illustrate the comparison of different purification methods and conditions.

Table 1: Comparison of Recrystallization Solvents for Compound X

Recrystallization SolventYield (%)Purity (%) (by HPLC)Observations
Ethanol8598.5Well-formed needles
Methanol7897.2Fine powder
Toluene6599.1Large prismatic crystals
Ethyl Acetate/Hexane (1:3)9099.5Fine white crystals

Table 2: Comparison of Eluent Systems for Column Chromatography of Compound X

Stationary PhaseEluent System (v/v)Rf of Compound XYield (%)Purity (%) (by HPLC)
Silica GelHexane/Ethyl Acetate (3:1)0.357599.2
Silica GelHexane/Ethyl Acetate (1:1)0.607298.8
Silica GelDichloromethane/Ethyl Acetate (9:1)0.408099.6
AluminaHexane/Ethyl Acetate (4:1)0.307899.0

References

Application of 3-Iodo-6-methylpyridazine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of lead compounds in modern drug discovery.[1][2] This approach focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to a biological target.[1] The pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding, which can enhance drug-like characteristics.[3] The subject of this application note, 3-Iodo-6-methylpyridazine, is a versatile fragment that incorporates the beneficial properties of the pyridazine core with strategic functionalization for facile downstream chemical modification.

The this compound fragment offers two key points for chemical elaboration. The iodine atom at the 3-position serves as an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the systematic exploration of chemical space. The methyl group at the 6-position provides a non-polar interaction point and can be a site for introducing further complexity or for influencing the vectoral projection of substituents introduced at the iodo-position. These features make this compound an ideal starting point for a fragment-based campaign aimed at developing potent and selective modulators of various protein targets, including kinases and protein-protein interaction sites.

Physicochemical Properties of this compound

A successful fragment library is built upon compounds with desirable physicochemical properties that adhere to the "Rule of Three" (Ro3) to ensure developability. This compound aligns well with these principles.

PropertyValueRo3 Guideline
Molecular Weight (MW)219.95 g/mol ≤ 300 Da
cLogP~1.5 - 2.0≤ 3
Hydrogen Bond Donors (HBD)0≤ 3
Hydrogen Bond Acceptors (HBA)2 (pyridazine nitrogens)≤ 3
Rotatable Bonds0≤ 3

Note: cLogP is an estimated value.

Application in Fragment Library Development

The true utility of this compound in FBDD lies in its role as a versatile scaffold for the creation of a focused fragment library. The reactivity of the iodo-group allows for the rapid generation of a diverse set of analogues, each exploring different chemical vectors and interaction types.

Workflow for Library Generation:

G start Start with This compound coupling Parallel Synthesis via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling library Focused Fragment Library (Diverse R-groups) coupling->library qc Quality Control (Purity, Solubility) library->qc screening Fragment Screening Campaign qc->screening

Caption: Library generation from this compound.

Experimental Protocols

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique for detecting the binding of small fragments to a target protein immobilized on a sensor chip.[2][4]

Objective: To identify initial fragment hits from the this compound library that bind to the target protein.

Materials:

  • Target Protein (e.g., Kinase domain)

  • This compound and its derived library

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 25 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a concentration of 200 µM with a final DMSO concentration of 1-2%.

    • Inject each fragment over the immobilized protein surface and a reference flow cell for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Process the sensorgrams by subtracting the reference channel data and buffer-only injections.

    • Identify hits based on a response signal significantly above the noise level.

    • For initial hits, perform a dose-response analysis to confirm binding and estimate the equilibrium dissociation constant (KD).

Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design.[5][6]

Objective: To determine the binding mode of validated hits from the primary screen.

Materials:

  • Crystallization-grade target protein

  • Validated fragment hits

  • Crystallization screens and plates

  • X-ray diffraction equipment

Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein pre-incubated with the fragment hit (e.g., at a 1:5 molar ratio).

    • Soaking: Grow apo-crystals of the target protein first. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing mother liquor. Soak the apo-crystals in this solution for a defined period (e.g., 1-24 hours).

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.

Hypothetical Screening Data and Hit Progression

The following table summarizes hypothetical data for a screening campaign using a small library derived from this compound against a hypothetical kinase target.

Fragment IDR-group (at C3)SPR KD (µM)Ligand Efficiency (LE)Crystallographic Hit
FBDD-001-I (Parent Fragment)>1000N/ANo
FBDD-002-Phenyl4500.28Yes
FBDD-003-3-aminophenyl2100.32Yes
FBDD-004-ethynyl-phenyl3000.29Yes
FBDD-005-thiophen-2-yl6000.25No

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of heavy atoms.

Hit-to-Lead Optimization Workflow:

G start Fragment Hit Identified (e.g., FBDD-003) sbd Structure-Based Design (Analysis of Crystal Structure) start->sbd elaboration Chemical Elaboration (Fragment Growing/Linking) sbd->elaboration synthesis Synthesis of New Analogues elaboration->synthesis assay Biochemical/Biophysical Assays (IC50, Kd) synthesis->assay assay->sbd Iterative Cycle lead Potent Lead Compound assay->lead Optimization Criteria Met

Caption: Hit-to-lead optimization workflow.

Conclusion

This compound represents a valuable starting fragment for FBDD campaigns. Its favorable physicochemical properties, combined with the synthetically tractable iodinated pyridazine scaffold, allow for the efficient generation and exploration of chemical space around a target of interest. The protocols outlined in this note provide a standard workflow for identifying and validating hits from a this compound-based library, paving the way for structure-guided lead optimization.

References

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction with 3-Iodo-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Suzuki Coupling Reactions

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging heteroaromatic substrates, focusing on 3-Iodo-6-methylpyridazine . Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve optimal reaction outcomes.

Troubleshooting Guide

Low yields or reaction failures when using electron-deficient substrates like this compound are common but can often be resolved by systematically evaluating reaction parameters. The following table addresses frequent issues, their probable causes, and recommended solutions.

Issue / Observation Potential Cause(s) Recommended Solution(s) & Rationale
1. Low or No Conversion of this compound Inactive Catalyst: The Pd(0) catalyst may not have formed or has decomposed. Formation of palladium black can indicate catalyst precipitation.[1][2]Catalyst Screening: Switch to a more robust catalyst system. For electron-deficient pyridazines, bulky, electron-rich phosphine ligands are often effective.[1][3] Consider screening Pd(dppf)Cl₂, or Pd₂(dba)₃ with ligands like XPhos or SPhos.[1] Ensure the catalyst is fresh and handled under an inert atmosphere.
Insufficiently Strong or Insoluble Base: The base is crucial for activating the boronic acid for transmetalation.[4] Common bases like Na₂CO₃ may be inadequate.Base Screening: Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.[1] These are often more effective for challenging couplings. Ensure the base is finely powdered to maximize surface area.
Inappropriate Solvent: Poor solubility of reagents can hinder the reaction.Solvent System Optimization: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O) is often necessary to dissolve both the organic substrates and the inorganic base.[1][5]
2. Significant Formation of Side Products Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[6][7]Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][5]
Protodeboronation of Boronic Acid: The boronic acid reacts with residual water or protic solvents, replacing the boron group with hydrogen. This is a common issue with electron-deficient heteroaryl boronic acids.[8]Use Stoichiometry & Anhydrous Conditions: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. If the problem persists, consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. Ensure solvents are dry if running under anhydrous conditions.
Dehalogenation of Pyridazine: The starting material this compound is converted to 6-methylpyridazine. This can occur via a hydride transfer to the palladium complex.[6]Choice of Base/Solvent: Avoid amine bases or alcohol solvents which can be a source of hydride. Use carbonate or phosphate bases. Ensure the reaction is not overheated.
3. Reaction is Sluggish or Stalls Ligand Poisoning: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[8]Use Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can promote the desired catalytic cycle and minimize catalyst inhibition.[3][9]
Low Reaction Temperature: The reaction may have a high activation energy.Increase Temperature: While monitoring for decomposition, incrementally increase the reaction temperature. Microwave irradiation can sometimes be effective at accelerating slow reactions.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point involves using a robust catalyst system known to be effective for heteroaryl halides. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is recommended.[1][3] For the base, K₃PO₄ or Cs₂CO₃ are excellent choices due to their higher basicity and solubility in mixed solvent systems like 1,4-dioxane and water (e.g., 4:1 v/v).[1] A typical starting temperature is 80-100 °C.

Q2: How critical is the degassing process and how should it be performed?

A2: The degassing process is critical to prevent catalyst oxidation and the homocoupling of the boronic acid, both of which are common reasons for low yields.[6][7] A simple and effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent and the reaction mixture for 20-30 minutes before adding the palladium catalyst.[1][5] For highly sensitive reactions, performing 3-4 freeze-pump-thaw cycles is even more effective at removing dissolved oxygen.

Q3: My boronic acid is unstable. What are the alternatives?

A3: Boronic acid instability, leading to side reactions like protodeboronation, is a frequent problem.[6] A highly effective alternative is to use the corresponding boronate ester, such as a pinacol ester (Bpin) or an MIDA ester. These are often more stable to storage and the reaction conditions but are still sufficiently reactive in the catalytic cycle. Potassium trifluoroborate salts are another stable and effective alternative.[4]

Q4: Can the nitrogen atoms on the pyridazine ring interfere with the reaction?

A4: Yes, the lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, acting as an inhibitor and slowing or stopping the catalytic cycle.[8] This is a known issue with many nitrogen-containing heterocycles. The use of bulky, electron-donating ligands helps to stabilize the active catalytic species and can mitigate this inhibitory effect.[3]

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with potassium permanganate can help visualize all spots. Comparing the consumption of the starting material (this compound) with the formation of the product spot will indicate the reaction's progress.

Visualized Workflows and Mechanisms

Troubleshooting Logic for Low Yield

The following diagram outlines a logical workflow for troubleshooting a low-yield Suzuki coupling reaction with this compound.

G Troubleshooting Workflow for Suzuki Coupling Start Low Yield or No Reaction Check_SM Is Starting Material (Iodopyridazine) Consumed? Start->Check_SM Cause_Catalyst Potential Cause: - Inactive Catalyst - Poor Base/Solvent - Low Temperature Check_SM->Cause_Catalyst No Check_SideProducts Are Side Products Observed (e.g., Homocoupling, Dehalogenation)? Check_SM->Check_SideProducts Yes Solution_Catalyst Solution: 1. Screen Catalysts/Ligands (e.g., Pd(dppf)Cl₂, XPhos) 2. Screen Stronger Bases (K₃PO₄, Cs₂CO₃) 3. Optimize Solvent & Temp. Cause_Catalyst->Solution_Catalyst Cause_SideProducts Potential Cause: - Oxygen Present - Boronic Acid Instability - Catalyst Inhibition Check_SideProducts->Cause_SideProducts Yes Purification_Issue Potential Cause: - Product is Volatile/Water Soluble - Emulsion during Workup Check_SideProducts->Purification_Issue No Solution_SideProducts Solution: 1. Ensure Rigorous Degassing 2. Use Boronate Ester Instead of Boronic Acid 3. Use Bulky Ligands to Prevent Inhibition Cause_SideProducts->Solution_SideProducts Solution_Purification Solution: 1. Modify Extraction/Purification Protocol 2. Check Product Properties Purification_Issue->Solution_Purification

A step-by-step guide to diagnosing low-yield issues.
The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X (Iodopyridazine) PdII_Complex L₂Pd(II)(Ar¹)(X) OA->PdII_Complex TM Transmetalation PdII_Complex->TM PdII_Ar_Complex L₂Pd(II)(Ar¹)(Ar²) TM->PdII_Ar_Complex RE Reductive Elimination PdII_Ar_Complex->RE RE->Pd0 Product (Ar¹-Ar²) Product Ar¹-Ar² Reactants Ar¹-X + Ar²-B(OR)₂ Base Base (e.g., K₃PO₄) Borate [Ar²-B(OR)₂(OH)]⁻ Base->Borate Borate->TM Activated Boronate

The fundamental mechanism of the Suzuki coupling reaction.

Key Experimental Protocol

This section provides a detailed, generalized protocol for performing a Suzuki-Miyaura coupling reaction to screen for optimal conditions with this compound.

Materials:

  • This compound

  • Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos), if required

  • Base (e.g., K₃PO₄, Cs₂CO₃), finely powdered

  • Anhydrous/degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure the atmosphere is inert.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2-5 mol%) and, if using a separate ligand, the ligand (e.g., 4-10 mol%).

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe to achieve the desired concentration and solvent ratio (a common starting point is 4:1 dioxane:water).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Iodopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving iodopyridazine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during these cross-coupling reactions. Pyridazine-containing compounds are crucial in medicinal chemistry, and the Sonogashira reaction is a powerful tool for their synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an iodopyridazine is not yielding any product. What are the most critical factors to check first?

A1: When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction atmosphere.[2] First, verify that your palladium catalyst and copper(I) iodide (CuI) co-catalyst are fresh and have been stored properly to prevent degradation.[2] It is critical to establish and maintain an inert, oxygen-free atmosphere (argon or nitrogen) throughout the reaction, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[2][3] Degassing the solvent prior to use is a crucial step.[2]

Q2: I'm observing a black precipitate in my reaction flask. What does this indicate?

A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst.[2] This deactivation can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or excessively high temperatures.[2] Some anecdotal evidence suggests that solvents like THF may be more prone to promoting the formation of palladium black.[4]

Q3: Why might my iodopyridazine substrate be particularly challenging for Sonogashira coupling?

A3: The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms.[1] This electronic property can influence its reactivity in cross-coupling reactions.[1] Furthermore, the nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] The acidity of any N-H groups on the pyridazine ring can also interfere with the reaction.[5]

Q4: Is a copper co-catalyst always necessary for this reaction?

A4: While the classic Sonogashira reaction utilizes a copper co-catalyst to increase the reaction rate, copper-free protocols are available and often preferred.[6] The primary advantage of omitting copper is the prevention of the alkyne homocoupling side reaction (Glaser coupling).[3] However, copper-free reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.

Q5: What is the general order of reactivity for aryl halides in Sonogashira couplings?

A5: The reactivity of the aryl halide is a key factor in the success of the reaction. The general trend for reactivity is I > OTf > Br > Cl.[2] Consequently, aryl iodides, such as iodopyridazines, are the most reactive substrates and can often be coupled under milder conditions, sometimes even at room temperature.[2][6]

Troubleshooting Guide

If you are experiencing low to no yield with your Sonogashira reaction involving an iodopyridazine, a systematic approach to troubleshooting is recommended. The following sections address key areas to investigate.

Problem 1: Low to No Product Yield
Catalyst System and Ligands
  • Inactive Catalyst: Ensure the palladium catalyst and copper co-catalyst (if used) are active. Use fresh, high-purity catalysts. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, an in situ reduction to Pd(0) is required, which can be facilitated by an amine or phosphine ligand.[6]

  • Inappropriate Ligand: The choice of ligand is crucial. While triphenylphosphine (PPh₃) is common, electron-rich and bulky phosphine ligands can increase the rate of oxidative addition.[7] For challenging substrates, consider using more specialized ligands like XPhos or N-heterocyclic carbenes (NHCs).[7][8] The nature of the ligand can also influence regioselectivity in di- or poly-halogenated substrates.[9][10]

Reagents and Reaction Conditions
  • Reagent Purity: Impurities in the iodopyridazine, alkyne, base, or solvent can poison the catalyst.[2] Ensure all reagents are pure and, where necessary, anhydrous. Amine bases can oxidize over time and may require distillation before use.[3]

  • Solvent Choice: The reaction's efficiency is highly dependent on the solvent.[5] Common solvents include DMF, THF, and toluene.[5] DMF and dioxane have proven to be effective for pyridazine substrates.[5]

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically required to deprotonate the alkyne.[11] Ensure the base is dry and used in an appropriate excess. For less reactive systems, a stronger base like Cs₂CO₃ might be beneficial, especially in copper-free conditions.[12][13]

  • Temperature Optimization: While iodopyridazines are relatively reactive, some systems may require heating to proceed at a reasonable rate.[6] However, excessively high temperatures can lead to catalyst decomposition.[2] If the reaction is failing at room temperature, consider gentle heating (e.g., 40-60 °C).[12]

Problem 2: Significant Side Product Formation
Alkyne Homocoupling (Glaser Coupling)
  • Presence of Oxygen: This is the most common cause of Glaser coupling.[3] It is imperative to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere.[3]

  • Excess Copper: High concentrations of the copper(I) co-catalyst can promote homocoupling.[12] Consider reducing the amount of CuI or switching to a copper-free protocol.[12]

Dehalogenation of the Iodopyridazine
  • This side reaction can occur under harsh conditions, such as high temperatures or prolonged reaction times.[3] Monitor the reaction progress and aim to use the mildest conditions that afford the desired product.[8]

Data Summary Tables

Table 1: Effect of Reaction Parameters on Sonogashira Coupling
ParameterConditionObservationRecommendationReference
Catalyst Pd(PPh₃)₂Cl₂Standard, often effective.A good starting point for optimization.[5]
Pd(PPh₃)₄Zerovalent palladium source.Can be used directly.[6]
Pd₂(dba)₃ with bulky phosphine ligandsHigher reactivity for challenging substrates.Consider for low-yield reactions.[7]
Co-catalyst CuIIncreases reaction rate.Can promote Glaser coupling.[6]
None (Copper-free)Avoids Glaser coupling.May require specific ligands or conditions.
Base Et₃N, DIPEACommon amine bases.Ensure they are dry and in excess.
PiperidineCan be effective.[14]
Cs₂CO₃, K₂CO₃Inorganic bases.Often used in copper-free systems.[14]
Solvent DMF, DioxaneGood yields reported for pyridazines.Recommended for initial trials.[5]
THFCommonly used.May promote palladium black formation.[4]
AcetonitrileCan be effective.[15]
Temperature Room TemperatureOften sufficient for iodo-substrates.Start with room temperature.[6]
40-80 °CMay be required for less reactive systems.Increase temperature cautiously if no reaction occurs.[16]

Experimental Protocols

Representative Protocol for Sonogashira Coupling of an Iodopyridazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodopyridazine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., DMF or a 1:1 mixture of dioxane:Et₃N).[5][16] Then, add the terminal alkyne (1.1-1.5 equiv.) and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[3]

  • Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or saturated aqueous ammonium chloride to remove the amine salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

Sonogashira_Troubleshooting start Reaction Failed (Low/No Yield) check_atmosphere Inert Atmosphere Check start->check_atmosphere check_reagents Reagent Quality Check start->check_reagents check_conditions Reaction Conditions Check start->check_conditions oxygen_present Oxygen Present? check_atmosphere->oxygen_present degraded_reagents Reagents/Catalyst Degraded? check_reagents->degraded_reagents suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions oxygen_present->check_reagents No solution_degas Degas Solvents/Reagents (Freeze-Pump-Thaw) oxygen_present->solution_degas Yes degraded_reagents->check_conditions No solution_fresh_reagents Use Fresh Catalyst, Base, and Solvent degraded_reagents->solution_fresh_reagents Yes solution_optimize_conditions Optimize Conditions (Solvent, Base, Temp.) suboptimal_conditions->solution_optimize_conditions Yes solution_change_ligand Change Ligand (e.g., Bulky Phosphine) suboptimal_conditions->solution_change_ligand Still Fails success Successful Reaction solution_degas->success solution_fresh_reagents->success solution_optimize_conditions->success solution_change_ligand->success

Caption: A workflow for troubleshooting failed Sonogashira reactions.

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_complex1 trans- Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 trans- Ar-Pd(II)-alkyne(L)₂ transmetalation->pd_complex2 isomerization Isomerization pd_complex2->isomerization pd_complex3 cis- Ar-Pd(II)-alkyne(L)₂ isomerization->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-alkyne) reductive_elimination->product cu_acetylide Cu-alkyne cu_acetylide->transmetalation alkyne Alkyne-H alkyne->cu_acetylide + CuI, Base base Base

Caption: The catalytic cycle of a Sonogashira cross-coupling reaction.

References

Technical Support Center: Cross-Coupling of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common side reactions encountered during the cross-coupling of nitrogen heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction with a nitrogen-containing heterocycle is giving a low yield. What are the most common side reactions I should consider?

A1: Low yields in cross-coupling reactions involving nitrogen heterocycles often stem from a few prevalent side reactions. The primary culprits to investigate are:

  • Catalyst Poisoning: The Lewis basic nitrogen atom in your heterocycle can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1][2] This is a very common issue, especially with substrates like 2-halopyridines.[2]

  • Protodehalogenation/Protodeborylation: This involves the undesired cleavage of the carbon-halogen or carbon-boron bond and its replacement with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] Heteroaryl boronic acids are particularly susceptible to this side reaction.[3]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] The presence of oxygen can promote the homocoupling of boronic acids.[1][3]

  • Poor Solubility: Nitrogen-containing heterocycles can have poor solubility in common organic solvents, which can hinder the reaction rate and overall yield.[1]

A systematic approach to troubleshooting, focusing on one variable at a time, is the most effective way to identify and solve the issue.

Q2: I suspect catalyst poisoning by my nitrogen heterocycle. How can I mitigate this?

A2: Catalyst poisoning is a major challenge. Here are several strategies to overcome it:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can sterically hinder the nitrogen heterocycle from coordinating to the palladium center.[1][2] N-heterocyclic carbene (NHC) ligands are also effective as they are strong sigma donors, which can facilitate oxidative addition.[4][5]

  • Use of Precatalysts: Pre-formed palladium precatalysts, such as G3 or G4 Buchwald precatalysts, are often more effective than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.[3][6] They can generate the active catalyst quickly and cleanly.[6]

  • Slow Addition: Slowly adding the nitrogen-containing coupling partner to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

  • Add Extra Ligand: In some cases, particularly in Buchwald-Hartwig aminations, adding an extra equivalent of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation by the amine.[6]

Q3: My main byproduct is from homocoupling of my boronic acid. What are the causes and solutions?

A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][3] Here’s how to address it:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.[1][7]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.[1]

  • Use a Mild Reducing Agent: The addition of a mild reducing agent can help minimize the concentration of free Pd(II) that can mediate homocoupling.[8]

  • Efficient Catalyst Generation: Use palladium precatalysts that efficiently generate the active Pd(0) species to avoid residual Pd(II) from sources like Pd(OAc)₂.[3]

Q4: I am observing significant protodehalogenation of my starting material. What steps can I take to minimize this?

A4: Protodehalogenation can compete with the desired cross-coupling. To disfavor this side reaction:

  • Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dried, as water can be a proton source.

  • Choice of Base: The nature and strength of the base can influence the rate of protodehalogenation. It may be necessary to screen different bases to find one that promotes the cross-coupling over the side reaction.

  • Catalyst and Ligand System: The catalyst system can influence the relative rates of oxidative addition (the first step in cross-coupling) and protodehalogenation. A more active catalyst that favors rapid oxidative addition may outcompete the dehalogenation pathway.

Data Presentation

The selection of the correct ligand is crucial for minimizing side reactions and achieving high yields. The following table provides an illustrative comparison of ligands for a hypothetical Buchwald-Hartwig amination of 2-bromopyridine, a substrate prone to catalyst poisoning.

Catalyst System (Pd Source + Ligand)BaseSolventTemperature (°C)Yield (%)Primary Side Product(s)
Pd₂(dba)₃ + P(t-Bu)₃NaOtBuToluene10035Catalyst decomposition, Protodehalogenation
Pd(OAc)₂ + SPhosNaOtBuToluene10075Minimal side products
BrettPhos Pd G3K₃PO₄Dioxane8092Minimal side products
(IPr)Pd(allyl)ClNaOtBuToluene8088Minimal side products

This data is illustrative and compiled from general principles discussed in the cited literature. Actual results will vary based on specific substrates.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows for troubleshooting cross-coupling reactions of nitrogen heterocycles.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate? (Ligand, Precatalyst) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? (Solvent, Base, Temp.) Check_Catalyst->Check_Conditions Yes Solution_Ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, NHC) Check_Catalyst->Solution_Ligand No Check_Purity Are reagents and solvents pure/dry? Check_Conditions->Check_Purity Yes Solution_Conditions Screen solvents, bases, and temperature Check_Conditions->Solution_Conditions No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Purity->Check_Atmosphere Yes Solution_Purity Purify starting materials, dry solvents Check_Purity->Solution_Purity No Solution_Atmosphere Degas solvent, use Schlenk line/glovebox Check_Atmosphere->Solution_Atmosphere No Side_Reactions cluster_desired Desired Cross-Coupling Cycle cluster_poisoning Catalyst Poisoning cluster_homocoupling Homocoupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Coordination with N-Heterocycle Coordination with N-Heterocycle Pd(0)->Coordination with N-Heterocycle [Side Reaction] Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Product Product Reductive Elimination->Product Inactive Catalyst Inactive Catalyst Coordination with N-Heterocycle->Inactive Catalyst Boronic Acid Boronic Acid Homocoupling Product Homocoupling Product Boronic Acid->Homocoupling Product O2, Pd(II)

References

Preventing dehalogenation of 3-Iodo-6-methylpyridazine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-iodo-6-methylpyridazine. The focus is on preventing dehalogenation, a common side reaction in cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation (specifically, hydrodehalogenation) is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 6-methylpyridazine. This is problematic as it consumes the starting material and reduces the yield of the desired coupled product, complicating purification. The electron-deficient nature of the pyridazine ring can make the C-I bond more susceptible to cleavage.

Q2: Which types of reactions are most prone to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly susceptible to dehalogenation.[1] The conditions used in these reactions, including the catalyst, base, and solvent, can all contribute to this undesired side reaction.

Q3: What is the general mechanism of dehalogenation in palladium-catalyzed reactions?

A3: Dehalogenation can occur through several pathways. A common mechanism involves the formation of a palladium-hydride species, which can then react with the aryl iodide in a process that ultimately leads to the replacement of the iodine with hydrogen. The source of the hydride can be the solvent, base, or even trace amounts of water.

Q4: Are there any general strategies to minimize dehalogenation?

A4: Yes, several general strategies can be employed:

  • Catalyst and Ligand Selection: Use of bulky, electron-rich phosphine ligands can favor the desired reductive elimination over dehalogenation.[2]

  • Base Selection: Using milder bases can reduce the rate of dehalogenation. Strong bases are often more likely to promote side reactions.[3]

  • Solvent Choice: Anhydrous and aprotic solvents are generally preferred to minimize the availability of hydrogen sources.

  • Temperature Control: Running reactions at the lowest effective temperature can help to suppress the dehalogenation pathway.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Q: I am observing a large amount of 6-methylpyridazine in my Suzuki-Miyaura reaction with this compound. How can I improve the yield of my desired biaryl product?

A: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl halides.[2] The choice of catalyst, ligand, and base are critical. Below is a summary of how different parameters can affect the product distribution, followed by a recommended protocol.

Data Presentation: Effect of Reaction Parameters on Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Desired Product Yield (%)Dehalogenated Product (%)
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O1006530
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene808510
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)THF7090<5
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME907025

Note: Yields are representative and can vary based on the specific boronic acid used.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation by using a bulky, electron-rich ligand and a moderately strong inorganic base.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)).

  • Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of degassed toluene via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship: Troubleshooting Dehalogenation in Suzuki Coupling

Caption: A decision tree for troubleshooting dehalogenation in Suzuki coupling.

Issue 2: Prevalent Dehalogenation in Sonogashira Coupling

Q: My Sonogashira coupling of this compound is resulting in significant amounts of 6-methylpyridazine and alkyne homocoupling. What can I do?

A: Both dehalogenation and alkyne homocoupling (Glaser coupling) are common side reactions in Sonogashira couplings. The choice of catalyst, the presence or absence of a copper co-catalyst, and the base are critical factors. Copper-free conditions can sometimes suppress homocoupling, but may require more active palladium catalysts.

Data Presentation: Effect of Reaction Parameters on Sonogashira Coupling

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Desired Product Yield (%)Dehalogenated Product (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃N (3)THF605525
Pd(PPh₃)₄ (3)--Piperidine (3)DMF507515
Pd(OAc)₂ (2)-SPhos (4)K₂CO₃ (2)Dioxane808010
Pd(dppf)Cl₂ (3)CuI (5)-DIPA (3)Toluene706520

Note: Yields are representative and can vary based on the specific terminal alkyne used.

Experimental Protocol: Optimized Copper-Free Sonogashira Coupling

This protocol aims to minimize both dehalogenation and homocoupling by omitting the copper co-catalyst and using a suitable base and solvent system.

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Base Addition: Add 5 mL of degassed DMF and 3 mmol of piperidine via syringe.

  • Reaction: Stir the mixture at 50 °C for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate, wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Signaling Pathway: Competing Pathways in Sonogashira Coupling

Sonogashira_Pathways cluster_desired Desired Sonogashira Coupling cluster_dehalogenation Dehalogenation Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Pd-H\nFormation Pd-H Formation Pd(0)->Pd-H\nFormation H-source Transmetalation Transmetalation Oxidative\nAddition->Transmetalation [Cu]-alkyne Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) Desired\nProduct Desired Product Reductive\nElimination->Desired\nProduct Dehalogenation\nCycle Dehalogenation Cycle Pd-H\nFormation->Dehalogenation\nCycle Ar-I Dehalogenated\nProduct Dehalogenated Product Dehalogenation\nCycle->Dehalogenated\nProduct This compound This compound This compound->Oxidative\nAddition This compound->Dehalogenation\nCycle

Caption: Competing pathways in Sonogashira coupling of this compound.

Issue 3: Low Yields and Dehalogenation in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with this compound, but I am getting low yields of the desired amine and a significant amount of the dehalogenated starting material.

A: The Buchwald-Hartwig amination is sensitive to the choice of ligand and base. For electron-deficient heteroaryl iodides, a careful selection is necessary to promote the C-N bond formation over the competing dehalogenation pathway. Strong, non-nucleophilic bases are typically required, and bulky biarylphosphine ligands are often effective.[1]

Data Presentation: Effect of Ligand and Base on Buchwald-Hartwig Amination

Pd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Desired Amine Yield (%)Dehalogenated Product (%)
Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2)Toluene1005040
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane907520
BrettPhos Pd G3 (3)-LHMDS (1.5)THF7088<10
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1106035

Note: Yields are representative and can vary based on the specific amine used.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol utilizes a modern, highly active catalyst system designed to facilitate C-N coupling with challenging substrates while minimizing side reactions.

  • Reaction Setup: In a glovebox, add the BrettPhos Pd G3 precatalyst (0.03 mmol) to a vial. Add this compound (1.0 mmol), the amine (1.2 mmol), and a stir bar.

  • Solvent and Base Addition: Add 4 mL of anhydrous THF. Then, add lithium bis(trimethylsilyl)amide (LHMDS) as a 1.0 M solution in THF (1.5 mL, 1.5 mmol).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow: General Cross-Coupling of this compound

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, coupling partner, catalyst, ligand, and base in a dry flask. B Evacuate and backfill with inert gas (Ar/N₂). A->B C Add degassed solvent. B->C D Heat to specified temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool and quench reaction. E->F G Perform aqueous work-up and extraction. F->G H Dry organic layer and concentrate. G->H I Purify by column chromatography. H->I

Caption: A general experimental workflow for cross-coupling reactions.

References

Technical Support Center: Palladium-Catalyzed Reactions with Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in palladium-catalyzed reactions involving pyridazine substrates.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a pyridazine substrate is giving low to no yield. What are the potential causes?

Low yields in palladium-catalyzed reactions with pyridazine substrates are frequently attributed to catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This deactivation of the catalyst is a common issue when working with nitrogen-containing heterocycles. Additionally, side reactions such as the homocoupling of the starting materials or hydrolytic deboronation of boronic acids in Suzuki-Miyaura coupling can further reduce the yield of the desired product.

Q2: How does the concentration of the pyridazine substrate affect the catalyst's performance?

The concentration of the pyridazine substrate can have a significant impact on the catalyst's activity. Higher concentrations of the pyridazine can lead to a more pronounced poisoning effect, as the equilibrium shifts towards the formation of the inactive catalyst-pyridazine complex. This can result in a decrease in the reaction rate, lower overall yield, and a reduced catalyst turnover number (TON).

Q3: Are there specific palladium catalysts or ligands that are more resistant to poisoning by pyridazines?

Yes, the choice of both the palladium precursor and the ligand is crucial for mitigating catalyst poisoning. Using a Pd(0) source, such as Pd₂(dba)₃, can be advantageous as Pd(0) species have a weaker affinity for neutral σ-donors like pyridazines compared to Pd(II) species. Furthermore, employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can help to shield the palladium center, sterically hindering the coordination of the pyridazine nitrogen.

Q4: What are the visible signs of catalyst deactivation in my reaction?

A common visual indicator of catalyst deactivation is a change in the color of the reaction mixture. The formation of palladium black, a fine precipitate of elemental palladium, often signals catalyst decomposition and loss of catalytic activity. This typically occurs when the active catalytic species is unstable under the reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Halogenated Pyridazine

Symptoms:

  • Reaction yields are consistently low (e.g., below 30%).

  • Significant amounts of starting material remain unreacted even after prolonged reaction times.

  • Formation of homocoupling byproducts is observed.

Possible Causes and Solutions:

Possible Cause Recommended Action
Catalyst Poisoning by Pyridazine 1. Switch to a Pd(0) Precatalyst: Use a catalyst precursor like Pd₂(dba)₃ instead of Pd(OAc)₂ or PdCl₂. 2. Employ Bulky Ligands: Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to sterically protect the palladium center. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for the poisoning effect, although this is less ideal from a process chemistry perspective.
Inefficient Oxidative Addition 1. Increase Reaction Temperature: The C-X bond in some halopyridazines can be less reactive. Increasing the temperature can facilitate the oxidative addition step. 2. Use a More Reactive Halide: If possible, switch from a chloro-pyridazine to a bromo- or iodo-pyridazine, as the C-I and C-Br bonds are generally more reactive in oxidative addition.
Side Reactions 1. Minimize Protodeboronation: Use anhydrous solvents and consider more stable boron reagents like pinacol esters or MIDA boronates. 2. Suppress Homocoupling: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote the homocoupling of the boronic acid.
Inappropriate Base or Solvent 1. Optimize the Base: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction. 2. Optimize the Solvent: Solvents like dioxane, toluene, or a mixture of an organic solvent with water are commonly used. The polarity and coordinating ability of the solvent can influence the stability and activity of the catalyst.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Symptoms:

  • The reaction mixture turns from a homogeneous solution to a black suspension.

  • The reaction stalls before completion.

Possible Causes and Solutions:

Possible Cause Recommended Action
Unstable Catalytic Species 1. Use Stabilizing Ligands: Bidentate phosphine ligands or robust monodentate ligands can stabilize the palladium nanoparticles and prevent their agglomeration into palladium black. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of Impurities 1. Purify Starting Materials: Ensure that the pyridazine substrate, coupling partner, and solvent are free from impurities that could poison the catalyst. Common poisons include sulfur compounds and other coordinating species. 2. Use High-Purity Reagents: Utilize high-purity palladium catalysts and ligands.

Data Presentation

The following table provides a hypothetical yet illustrative representation of the impact of pyridazine concentration on the yield of a Suzuki-Miyaura reaction, based on the qualitative understanding of catalyst poisoning.

Table 1: Effect of Pyridazine Substrate Concentration on Reaction Yield

EntryPyridazine Substrate Concentration (M)Catalyst Loading (mol%)LigandYield (%)
10.12PPh₃65
20.22PPh₃4

Technical Support Center: Synthesis of 3-Aryl-6-Methylpyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity in the synthesis of 3-aryl-6-methylpyridazines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-aryl-6-methylpyridazines, particularly via Suzuki-Miyaura cross-coupling reactions.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction can be attributed to several critical factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation. For challenging substrates like chloro-pyridazines, standard ligands like PPh₃ may be insufficient. Consider using more electron-rich and bulky ligands such as SPhos or XPhos.

  • Ineffective Base: The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield. For heteroaryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The base should be finely powdered to ensure maximum surface area and reactivity.

  • Suboptimal Reaction Temperature: The oxidative addition of the palladium catalyst to the C-Cl bond of the 3-chloro-6-methylpyridazine is often the rate-limiting step and typically requires elevated temperatures (80-110 °C). If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Purity of Starting Materials: Impurities in the 3-chloro-6-methylpyridazine, the arylboronic acid, or the solvent can poison the catalyst or lead to unwanted side reactions. Ensure all reagents are of high purity and that the solvent is anhydrous and degassed.

Presence of Significant Impurities

Q2: My reaction is producing the desired 3-aryl-6-methylpyridazine, but it is contaminated with significant byproducts. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge in Suzuki-Miyaura couplings. The most prevalent side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the arylboronic acid, which is replaced by a C-H bond, leading to the formation of an arene byproduct. This side reaction is often promoted by high temperatures and the presence of water and base. To mitigate protodeboronation:

    • Use a less nucleophilic base, such as KF or K₃PO₄.

    • Minimize the amount of water in the reaction mixture.

    • Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1]

  • Homocoupling: This involves the coupling of two molecules of the arylboronic acid to form a biaryl byproduct. Homocoupling is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II). To reduce homocoupling:

    • Ensure the reaction is performed under a strictly inert atmosphere.

    • Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[2]

  • Hydrolysis of the Halopyridazine: The starting 3-chloro-6-methylpyridazine can undergo hydrolysis to form the corresponding pyridazinone, especially at elevated temperatures in the presence of a base and water. To minimize hydrolysis:

    • Use anhydrous conditions where possible.

    • Control the reaction temperature and time, aiming for the lowest effective temperature and shortest reaction duration.

Frequently Asked Questions (FAQs)

Q3: How do I choose the optimal catalyst and ligand for the synthesis of 3-aryl-6-methylpyridazines?

A3: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling with a heteroaryl chloride like 3-chloro-6-methylpyridazine. Due to the electron-deficient nature of the pyridazine ring and the stronger C-Cl bond compared to C-Br or C-I bonds, a highly active catalyst system is generally required.

  • Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in combination with a phosphine ligand. Pre-formed catalysts like Pd(PPh₃)₄ can also be used, but may be less effective for challenging substrates.

  • Ligands: For the coupling of heteroaryl chlorides, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended. These ligands promote the oxidative addition step and stabilize the palladium catalyst. N-heterocyclic carbene (NHC) ligands can also be effective.

Q4: What is the best base and solvent combination for this reaction?

A4: The base and solvent system plays a crucial role in the transmetalation step and the overall reaction efficiency.

  • Base: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for the Suzuki coupling of heteroaryl chlorides.[2] The choice of base can also influence the rate of side reactions like protodeboronation.

  • Solvent: Aprotic polar solvents are commonly used. 1,4-Dioxane, toluene, and DMF are good choices. Often, a mixture of an organic solvent with a small amount of water is used to facilitate the dissolution of the inorganic base. However, the amount of water should be carefully controlled to minimize hydrolysis of the starting material and protodeboronation of the boronic acid.

Q5: What are the best methods for purifying the final 3-aryl-6-methylpyridazine product?

A5: The purification strategy will depend on the nature of the impurities present. Common purification techniques include:

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be a highly effective method for achieving high purity. Common solvents for the recrystallization of pyridazine derivatives include ethanol, isopropanol, and ethyl acetate, or mixtures thereof with anti-solvents like hexane or water.[3]

  • Column Chromatography: Flash column chromatography on silica gel is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the polarity of the specific 3-aryl-6-methylpyridazine derivative.

Data Presentation

Table 1: Effect of Catalyst and Ligand on the Yield of 3-Aryl-6-Methylpyridazine

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001245
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110885
3Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane100692
4Pd(PPh₃)₄ (5)-K₂CO₃DMF901860

Note: Yields are representative and can vary based on the specific arylboronic acid used.

Table 2: Influence of Base and Solvent on the Yield of 3-Aryl-6-Methylpyridazine

EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃ (2)Dioxane/H₂O (4:1)1001255
2K₂CO₃ (2)Dioxane/H₂O (4:1)1001268
3K₃PO₄ (2)Toluene110888
4Cs₂CO₃ (2)1,4-Dioxane100693
5K₃PO₄ (2)DMF100875

Note: Reactions were performed using Pd(OAc)₂/SPhos as the catalyst system.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of 3-Aryl-6-Methylpyridazine
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the pure 3-aryl-6-methylpyridazine.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L2) Oxidative Addition Complex OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar_Pd_Ar_prime Ar-Pd(II)-Ar'(L2) Transmetal->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product ArylHalide Ar-X (3-chloro-6-methylpyridazine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 (Arylboronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Product check_catalyst Check Catalyst/Ligand (Freshness, Storage) start->check_catalyst check_base Evaluate Base (Strength, Purity) check_catalyst->check_base If OK optimize Systematically Optimize Reaction Conditions check_catalyst->optimize If Issue Found check_temp Verify Temperature (Optimal Range) check_base->check_temp If OK check_base->optimize If Issue Found check_inert Ensure Inert Atmosphere (Degas Solvents) check_temp->check_inert If OK check_temp->optimize If Issue Found check_purity Assess Starting Material Purity check_inert->check_purity If OK check_inert->optimize If Issue Found check_purity->optimize If OK check_purity->optimize If Issue Found

Caption: Troubleshooting workflow for low yield in 3-aryl-6-methylpyridazine synthesis.

Side_Reactions suzuki_path Desired Suzuki Coupling product product suzuki_path->product 3-Aryl-6-methylpyridazine protodeboronation Protodeboronation arene arene protodeboronation->arene Arene homocoupling Homocoupling biaryl biaryl homocoupling->biaryl Biaryl hydrolysis Hydrolysis of Halopyridazine pyridazinone pyridazinone hydrolysis->pyridazinone Pyridazinone boronic_acid Arylboronic Acid boronic_acid->suzuki_path boronic_acid->protodeboronation H₂O, Base boronic_acid->homocoupling O₂, Pd(II) aryl_halide 3-Chloro-6-methylpyridazine aryl_halide->suzuki_path aryl_halide->hydrolysis H₂O, Base

Caption: Competing side reactions in the synthesis of 3-aryl-6-methylpyridazines.

References

Technical Support Center: Purification Strategies for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods for removing residual palladium include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). This is often the first step in purification.[1][2]

  • Adsorption (Scavenging): Utilizes solid-supported materials with a high affinity for palladium. Common scavengers include functionalized silica gels (e.g., with thiol, amine, or triaminetetraacetate groups), polymer-based resins, and activated carbon.[3][4][5][6]

  • Chromatography: Techniques like column chromatography are effective for separating the desired compound from both soluble and insoluble palladium species.[2][7][8]

  • Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[1][3]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[3][9]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:[1][3]

  • Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the primary choice. For homogeneous (soluble) catalysts, scavenging, chromatography, or crystallization are more suitable.[1]

  • Nature of Your Final Product: Consider its solubility, stability, and potential to chelate with palladium.

  • Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium species.

  • Desired Final Purity: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often below 10 ppm) may require a combination of methods, such as chromatography followed by a scavenger treatment.[7][8][9]

Q3: What are the advantages of using solid-supported scavengers?

A3: Solid-supported scavengers, such as functionalized silica gels or polymer resins, offer several benefits:

  • High Selectivity: They can be designed to have a high affinity for palladium, leading to efficient removal.[5]

  • Ease of Use: They are simply added to the reaction mixture, stirred, and then removed by filtration.[1][10]

  • High Product Recovery: When the correct scavenger is chosen, product loss due to non-specific binding can be minimized.[10]

  • Broad Applicability: A variety of functionalized scavengers are available, effective for different oxidation states of palladium and in various solvent systems.[4]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is an effective and low-cost adsorbent for removing palladium.[6][10] However, it can sometimes lead to lower yields of the desired product due to non-specific adsorption.[10] The efficiency of palladium removal can also vary between different grades of activated carbon.[10]

Q5: When is column chromatography a suitable option for palladium removal?

A5: Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[2][10] It is particularly useful when high purity is required and when the product has a significantly different polarity from the palladium complexes. However, it can be more time-consuming and use larger volumes of solvent compared to scavenger-based methods.[10]

Troubleshooting Guides

Problem 1: Low efficiency of palladium removal after using a scavenger.

  • Possible Cause: Incorrect scavenger selection.

    • Solution: The choice of scavenger can depend on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] Consider screening a small panel of different scavengers to find the most effective one for your specific reaction.

  • Possible Cause: Insufficient scavenger loading or reaction time.

    • Solution: Increase the amount of scavenger used (e.g., from 2-5 equivalents to 10 equivalents relative to the palladium catalyst) and/or increase the stirring time (e.g., from 1-2 hours to 12-24 hours).[3][11] The optimal conditions should be determined experimentally.

  • Possible Cause: The palladium species is complexed with the product.

    • Solution: Try a different scavenger with a higher affinity for palladium. In some cases, a pre-treatment step, such as a mild oxidation or reduction, might be necessary to break the complex and convert the palladium to a more easily removable form.[3]

Problem 2: Significant product loss after purification.

  • Possible Cause: Non-specific adsorption of the product onto the scavenger or activated carbon.

    • Solution: Reduce the amount of adsorbent to the minimum effective quantity.[3] Thoroughly wash the filtered scavenger with fresh solvent to recover any adsorbed product.[1][10] If product loss remains high, consider trying a different scavenger or switching to an alternative purification method like crystallization or extraction.[3]

  • Possible Cause: Co-elution of the product and palladium species during column chromatography.

    • Solution: Optimize the chromatography conditions, such as the solvent system (eluent) and the stationary phase (e.g., silica gel). A shallower gradient or isocratic elution might improve separation.

Problem 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the form of the palladium species at the end of the reaction.

    • Solution: Standardize the reaction work-up procedure to ensure consistency in the palladium species before the removal step.[3] Using a broad-spectrum scavenger, such as one based on dimercaptotriazine (DMT), can be effective against a wider range of palladium species.[3][4]

Data Presentation

Table 1: Comparison of Palladium Scavenging Efficiency with Different Scavengers.

Scavenger TypeFunctional GroupTypical Loading (mmol/g)Palladium Removal EfficiencyTarget Palladium SpeciesReference
Silica-BasedThiol0.5 - 1.5HighPd(II)[5]
Silica-BasedThiourea0.5 - 1.2HighPd(0), Pd(II)[4][5]
Silica-BasedDimercaptotriazine (DMT)0.5 - 1.0Very HighPd(0), Pd(II), Hindered Complexes[4]
Polymer-BasedMacroporous Polystyrene-TMT> 0.5High (can reduce Pd from ~800 ppm to <10 ppm)Pd[12]
Activated CarbonN/AN/AModerate to HighPd(0), Pd(II)[6]

Table 2: Residual Palladium Levels After Different Purification Methods.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Aqueous Workup Only>5000~500 - 5000Variable[7][8]
Column Chromatography~5000<100 (in many cases)~90[7][8]
Column Chromatography + Scavenger~5000<50 (most cases <10)~98[7][8]
Activated Carbon125012>99
Scavenger (MP-TMT)~800<10>98[12]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[10]

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 2-10 equivalents relative to the initial amount of palladium catalyst used).[10][11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally for each specific case.[3]

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger. A simple filtration setup with a Büchner funnel is usually sufficient.[1][3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1][3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3][10]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][13]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.[10]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[10]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[10]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad is important for removing fine carbon particles.[1][10]

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.[10]

  • Concentration: Concentrate the combined filtrate and washings to obtain the purified product.[10]

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Containing Palladium) filtration_check Is the catalyst heterogeneous (e.g., Pd/C)? start->filtration_check filtration Filtration through Celite filtration_check->filtration Yes decision Select Purification Method for Homogeneous Pd filtration_check->decision No (Homogeneous) analysis1 Analyze Filtrate for Residual Pd filtration->analysis1 analysis1->decision High Pd Content scavenging_step Add Solid-Supported Scavenger stir Stir (1-24h, RT to 60°C) scavenging_step->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger analysis2 Analyze Purified Product for Residual Pd filter_scavenger->analysis2 chromatography Column Chromatography chromatography->analysis2 crystallization Crystallization crystallization->analysis2 final_product Purified Product (< Target Pd Level) analysis2->final_product Pd Level OK analysis2->decision High Pd Level (Re-process) decision->scavenging_step Scavenging decision->chromatography Chromatography decision->crystallization Crystallization

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Troubleshooting start Problem: Inefficient Palladium Removal cause1 Possible Cause: Incorrect Scavenger start->cause1 cause2 Possible Cause: Insufficient Loading/Time start->cause2 cause3 Possible Cause: Pd-Product Complexation start->cause3 solution1 Solution: Screen different scavengers (e.g., Thiol, DMT, Thiourea) cause1->solution1 solution2 Solution: Increase scavenger equivalents and/or reaction time cause2->solution2 solution3 Solution: Try a scavenger with higher affinity. Consider pre-treatment. cause3->solution3 outcome Improved Palladium Removal solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for inefficient palladium scavenging.

References

Technical Support Center: Stability and Reactivity of Iodinated Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodinated pyridazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity issues encountered during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my iodinated pyridazine prone to decomposition?

A1: Iodinated pyridazines can be susceptible to degradation under several conditions. The pyridazine ring is electron-deficient due to the presence of two nitrogen atoms, which can influence the stability of the carbon-iodine bond.[1] Key factors affecting stability include:

  • Thermal Stress: Pyridazines themselves can decompose at high temperatures.[2][3] While incorporating the iodine atom into a heterocyclic system can sometimes enhance thermal stability compared to acyclic analogs, elevated temperatures in reactions like Suzuki or Sonogashira couplings can still lead to decomposition or undesired side reactions.[4][5]

  • Photostability: Aromatic iodides can be light-sensitive. Exposure to light, particularly UV, can initiate radical reactions leading to deiodination or other forms of degradation. It is advisable to protect reactions from light where possible.

  • Strong Bases: Strong bases, often used in cross-coupling reactions (e.g., KOtBu in Buchwald-Hartwig aminations), can react with the pyridazine ring or promote side reactions.[6]

  • pH Instability: Extreme pH conditions can affect the stability of the pyridazine nucleus and its derivatives.

Q2: What is deiodination and why does it occur?

A2: Deiodination is the loss of the iodine substituent, replacing it with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms, including protonolysis (reaction with a proton source) or reductive dehalogenation mediated by the palladium catalyst. The electron-deficient nature of the pyridazine ring can make the iodinated position more susceptible to nucleophilic attack or reductive processes.

Q3: Are iodinated pyridazines difficult to purify?

A3: Purification can be challenging due to the potential instability of the compounds on stationary phases like silica gel.[7] The basic nitrogen atoms of the pyridazine ring can interact strongly with acidic silica, leading to tailing, poor separation, or on-column decomposition. It is often beneficial to use deactivated (neutral) silica or alumina for chromatography. In some cases, crystallization or distillation may be more suitable purification methods.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This guide addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving iodinated pyridazines.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution(s)
Catalyst Inactivity/Decomposition • Ensure proper degassing of solvents and reagents to avoid oxygen, which can deactivate Pd(0) catalysts.[8] • Use a fresh bottle of palladium catalyst; older catalysts may have reduced activity.[9] • Consider using more robust pre-catalysts or ligands (e.g., Buchwald ligands) that are designed for challenging substrates.[10][11]
Slow Oxidative Addition • Iodinated pyridazines are generally reactive; however, steric hindrance near the iodine can slow this step.[12] • Use more electron-rich and bulky phosphine ligands to accelerate oxidative addition.[6][11]
Deiodination of Starting Material • Lower the reaction temperature and shorten the reaction time. • Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ or Cs₂CO₃). • Ensure the reaction is protected from light.
Poor Solubility of Reagents • Choose a solvent system that effectively dissolves all components at the reaction temperature. Common choices include dioxane, THF, DMF, or toluene, often with water as a co-solvent for Suzuki reactions.[8]
Hydrolysis of Boronic Acid (Suzuki) • Pyridineboronic acids can be prone to hydrolysis.[9] Use the boronic acid as soon as possible after purchase or consider using more stable boronate esters (e.g., pinacol esters).[11]
Catalyst Poisoning • The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially inhibiting catalysis. Using bulky ligands can help prevent this coordination.[13]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Suggested Solution(s)
Homocoupling of Boronic Acid (Suzuki) • Presence of oxygen in the reaction mixture.[8] • Inefficient transmetalation step.• Thoroughly degas all solvents and the reaction mixture. • Ensure the base is sufficiently strong and soluble to activate the boronic acid.
Glaser-Hay Homocoupling of Alkyne (Sonogashira) • This is a major side reaction when using a copper co-catalyst, especially with electron-rich substrates or at elevated temperatures.[14]• Switch to copper-free Sonogashira conditions.[14] • Use a minimal amount of the copper(I) co-catalyst.
Hydrodehalogenation (Deiodination) Product • See "Deiodination of Starting Material" in the table above.• See "Deiodination of Starting Material" in the table above.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the iodinated pyridazine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).[15]

  • Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via vacuum/backfill cycles (repeat 3 times). Add degassed solvents (e.g., a 4:1 mixture of dioxane/water or DME/ethanol/water).[15]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (using neutral silica or alumina is recommended) or recrystallization.

General Protocol for Copper-Free Sonogashira Coupling
  • Reagent Preparation: In an oven-dried flask under an inert atmosphere, combine the iodinated pyridazine (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a base (e.g., a tertiary amine like diisopropylethylamine or triethylamine, which can also serve as the solvent).[12][16]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is typically monitored by TLC or LC-MS.

  • Work-up: Upon completion, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with water or a dilute acid solution (e.g., NH₄Cl) to remove amine salts. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • Reagent Preparation: To a glovebox or under a robust inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.) to a reaction vessel.[6][17]

  • Reactant Addition: Add the iodinated pyridazine (1.0 eq.) and the amine (1.1-1.3 eq.). Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and carefully quench any remaining base with water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Visual Guides

Troubleshooting_Workflow cluster_start Initial Reaction cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solutions Corrective Actions start Reaction with Iodinated Pyridazine Fails (Low Yield / Side Products) analysis Analyze Crude Mixture (LC-MS, NMR) start->analysis sm_present Starting Material Mostly Unreacted analysis->sm_present What is the main component? deiodination Deiodination Product Observed analysis->deiodination complex_mix Complex Mixture/ Degradation analysis->complex_mix sol_catalyst Check Catalyst/Ligand Activity Increase Temperature Use More Active Ligand sm_present->sol_catalyst Diagnosis sol_deiod Lower Temperature Use Milder Base Protect from Light deiodination->sol_deiod Diagnosis sol_degrad Lower Temperature Change Solvent Check Reagent Purity complex_mix->sol_degrad Diagnosis

Troubleshooting workflow for a failed reaction.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I poisoning N-Coordination (Catalyst Poisoning) pd0->poisoning Pyridazine N pd_complex Ar-Pd(II)(I)L₂ (Ar = Pyridazinyl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal deiodination Deiodination Side Reaction pd_complex->deiodination pd_r_complex Ar-Pd(II)(R)L₂ transmetal->pd_r_complex b_complex R-B(OH)₂ activated_b [R-B(OH)₃]⁻ b_complex->activated_b base Base base->activated_b activated_b->transmetal [B(OH)₃I]⁻ red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Regeneration product Ar-R (Product) red_elim->product

Suzuki-Miyaura cycle with potential failure points.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd_complex Ar-Pd(II)(I)L₂ (Ar = Pyridazinyl) ox_add->pd_complex amine_assoc Amine Association pd_complex->amine_assoc + R₂NH deprotonation Deprotonation amine_assoc->deprotonation - HI amine R₂NH base Base (e.g., NaOtBu) base->deprotonation degradation Base-induced Degradation base->degradation [Iodinated Pyridazine] pd_amido Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regeneration product Ar-NR₂ (Product) red_elim->product

Buchwald-Hartwig cycle with potential failure points.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo-6-methylpyridazine and 3-Bromo-6-methylpyridazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-iodo-6-methylpyridazine and 3-bromo-6-methylpyridazine, two key heterocyclic building blocks in medicinal chemistry and materials science. The choice of the halide at the 3-position of the 6-methylpyridazine core significantly influences the substrate's performance in various palladium-catalyzed cross-coupling reactions. This document summarizes the fundamental principles governing their reactivity, presents available experimental data, and provides generalized protocols for common coupling reactions.

Introduction to Reactivity in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium(0) catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, iodo-substituted pyridazines are typically more reactive than their bromo-substituted counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3-bromo-6-methylpyridazine is presented below. Please note that experimental data for this compound is less readily available in the public domain.

PropertyThis compound3-Bromo-6-methylpyridazine
Molecular Formula C₅H₅IN₂C₅H₅BrN₂
Molecular Weight 219.99 g/mol 173.01 g/mol
Appearance Not specifiedNot specified
Melting Point Not specifiedNot specified
Boiling Point Not specified285°C at 760 mmHg[2]
Density Not specified1.6±0.1 g/cm³[2]

Comparative Reactivity in Key Cross-Coupling Reactions

While direct side-by-side comparative studies under identical conditions for this compound and 3-bromo-6-methylpyridazine are scarce in the literature, the established principles of C-X bond reactivity allow for a qualitative and semi-quantitative comparison. The following sections provide an overview of their expected and reported reactivity in major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3] Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher yields compared to 3-bromo-6-methylpyridazine.

A study on the Suzuki-Miyaura cross-coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids reported fair-to-low yields (14% to 28%).[4] This suggests that while the reaction is feasible with the bromo-derivative, optimization is likely required to achieve high efficiency.

Expected Reactivity Trend: this compound > 3-bromo-6-methylpyridazine

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reactivity trend of I > Br is well-documented for this reaction.[5] Therefore, this compound would be the preferred substrate for Sonogashira couplings, likely affording higher yields in shorter reaction times and at lower temperatures.

While a specific protocol for 3-bromo-6-methylpyridazine is not extensively documented, procedures for structurally similar electron-deficient N-heteroaromatic halides are well-established.[6] A related study describes the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes.[7]

Expected Reactivity Trend: this compound > 3-bromo-6-methylpyridazine

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[8] The reactivity of the aryl halide in this reaction also follows the general trend of I > Br > Cl.[9] This implies that this compound will be more readily converted to the corresponding 3-amino-6-methylpyridazine derivative.

A detailed experimental procedure for the Buchwald-Hartwig amination of the closely related 2-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane reported a yield of 60%.[10] This provides a benchmark for the reactivity of a bromo-methyl-substituted six-membered nitrogen-containing heterocycle.

Expected Reactivity Trend: this compound > 3-bromo-6-methylpyridazine

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[11] Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the halide is a critical factor, with iodides being more reactive than bromides.[12] This suggests that this compound would be a more efficient coupling partner in Stille reactions.

Expected Reactivity Trend: this compound > 3-bromo-6-methylpyridazine

Summary of Expected Reactivity and Available Data

Reaction TypeThis compound3-Bromo-6-methylpyridazine
Suzuki-Miyaura Higher reactivity, milder conditions, higher yields expected.Reaction is feasible, though may require optimization for high yields (reported yields of 14-28% for a substituted analog)[4].
Sonogashira Higher reactivity, milder conditions, higher yields expected.Reaction is feasible, based on protocols for similar compounds[6].
Buchwald-Hartwig Higher reactivity, milder conditions, higher yields expected.A closely related analog (2-bromo-6-methylpyridine) gives good yields (60%)[10].
Stille Higher reactivity, milder conditions, higher yields expected.Reaction is feasible, based on general principles of Stille coupling[12].

Experimental Protocols

Detailed experimental protocols for specific reactions with 3-iodo- and 3-bromo-6-methylpyridazine are not always available in a single source. The following are generalized procedures based on established methods for similar substrates. Researchers should optimize these conditions for their specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the 3-halo-6-methylpyridazine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., dioxane/water, toluene/water, or DME/water) is added. The reaction mixture is heated with stirring until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the product is purified by chromatography.[3][4][13]

General Procedure for Sonogashira Coupling

In a flask, the 3-halo-6-methylpyridazine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined under an inert atmosphere.[5] A degassed solvent such as THF or DMF is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine). The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The reaction is then quenched, and the product is extracted and purified.[1][6]

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the 3-halo-6-methylpyridazine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-2.0 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).[8][10] The tube is sealed, evacuated, and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated with stirring for the required time. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by chromatography.[14]

General Procedure for Stille Coupling

Under an inert atmosphere, a flask is charged with the 3-halo-6-methylpyridazine (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous, degassed solvent (e.g., toluene, THF, or DMF).[11][12] In some cases, a ligand (e.g., PPh₃) and/or an additive (e.g., LiCl or CuI) may be required. The reaction mixture is heated until the starting materials are consumed. Upon completion, the reaction is cooled and subjected to an appropriate workup, which may include a fluoride wash to remove tin byproducts, followed by extraction and purification.

Visualizing Reaction Pathways

Generalized Palladium-Catalyzed Cross-Coupling Cycle

G pd0 Pd(0)L₂ oa_complex R-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation waste M-X oa_complex->waste trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product start R-X (3-Halo-6-methylpyridazine) start->oa_complex partner R'-M (Coupling Partner) partner->oa_complex

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity Comparison Workflow

G start Select Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, etc.) iodo This compound start->iodo bromo 3-Bromo-6-methylpyridazine start->bromo iodo_react Higher Reactivity Weaker C-I bond iodo->iodo_react bromo_react Lower Reactivity Stronger C-Br bond bromo->bromo_react iodo_cond Milder Conditions (Lower Temp, Shorter Time) iodo_react->iodo_cond bromo_cond Harsher Conditions (Higher Temp, Longer Time) bromo_react->bromo_cond outcome Compare Yields and Reaction Efficiency iodo_cond->outcome bromo_cond->outcome

References

Suzuki Coupling Efficiency: A Comparative Guide for Halopyridazine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in the synthesis of novel pharmaceuticals and functional materials, the pyridazine moiety is a valuable scaffold due to its prevalence in biologically active compounds. The efficiency of Suzuki coupling reactions involving halopyridazines is critically dependent on the nature of the halogen substituent. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloropyridazine substrates in Suzuki coupling reactions, supported by experimental data and detailed methodologies.

Reactivity Trends and Mechanistic Considerations

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, is I > Br > Cl . This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as seen in iodopyridazines, facilitates a faster oxidative addition, leading to higher reaction rates and often allowing for milder reaction conditions. Conversely, the stronger C-Cl bond in chloropyridazines typically requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable yields.

The electron-deficient nature of the pyridazine ring generally enhances its reactivity in Suzuki couplings compared to analogous benzene derivatives. This is because the electron-withdrawing nitrogen atoms facilitate the oxidative addition step.

Quantitative Comparison of Halopyridazine Substrates

While a direct side-by-side comparison of 3-iodo-, 3-bromo-, and 3-chloropyridazine under identical Suzuki coupling conditions is not extensively documented in a single study, data from various sources using similar reaction setups allows for a comparative analysis. The following table summarizes representative yields for the Suzuki coupling of different halopyridazines with arylboronic acids. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in catalysts, ligands, bases, solvents, and reaction times.

Halopyridazine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
3-Iodo-6-methoxypyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene110 / 20"Good" (comparable to chloro)[1]
3-Bromo-6-(thiophen-2-yl)pyridazine5-Formyl-2-thienylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)DME/Ethanol80 / 4828[2][3]
3-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)DME/Ethanol80 / 4828[2][3]
3-Chloro-6-methoxypyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene110 / 20"Good"[1]
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene110 / 2050-90[1]
3,5-DichloropyridazinePhenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-DioxaneNot specifiedMajor product at C3[4]
3-Chloro-5-bromo-6-phenylpyridazineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ONot specifiedReaction at C5[4]

Note: "Good" yields were described qualitatively in the reference. Dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DME = 1,2-Dimethoxyethane.

From the available data, it is evident that while chloropyridazines can be effective substrates, often requiring elevated temperatures, bromopyridazines are also commonly used, albeit with variable yields depending on the specific substrates and conditions. In one study, it was noted that the yields for 3-iodo-6-methoxypyridazine and 3-chloro-6-methoxypyridazine were of the same order of magnitude, suggesting that for activated substrates, the choice of halogen may be less critical than for more challenging couplings[1]. For dihalopyridazines, the site of coupling can be influenced by the choice of ligand and the electronic and steric environment of the halogen positions[4].

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving bromo- and chloropyridazine substrates, adapted from the literature.

Protocol 1: Suzuki Coupling of a Bromopyridazine Derivative[2][3]

This protocol describes the synthesis of 5-(6'-(thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde.

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • 5-Formyl-2-thiopheneboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Chloroform and saturated sodium chloride solution for workup

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the appropriate heteroaromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).

  • Add a solvent mixture of DME (8 mL) and ethanol (2 mL).

  • Add 1 mL of 2 M aqueous Na₂CO₃ solution.

  • Purge the reaction mixture with nitrogen gas.

  • Heat the mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reported reaction time is 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from dichloromethane/hexane.

Protocol 2: General Procedure for Suzuki Coupling of a Chloropyridazine Derivative[1]

This protocol describes a general method for the coupling of 3-amino-6-chloropyridazines with various phenylboronic acids.

Materials:

  • 3-Amino-6-chloropyridazine derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Ethanol (optional, to aid solubility)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a suitable reaction flask, combine the 3-amino-6-chloropyridazine (1.0 equivalent), the arylboronic acid (typically 1.1-1.5 equivalents), and Pd(PPh₃)₄ (typically 1-5 mol%).

  • Add toluene as the solvent. A small amount of ethanol may be added to improve the solubility of the reactants.

  • Add 2 M aqueous Na₂CO₃ solution (typically 2.0 equivalents).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heat the reaction mixture to 110 °C under an inert atmosphere for 20 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup, typically involving dilution with water and extraction with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To better understand the logic and processes involved, the following diagrams have been generated.

Suzuki_Coupling_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions Halopyridazine Halopyridazine (R-X, X = Cl, Br, I) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Halopyridazine->Catalyst Oxidative Addition Boronic_Acid Organoboron Reagent (R'-B(OH)2) Base Base (e.g., Na2CO3, K3PO4) Boronic_Acid->Base Activation Product Coupled Product (R-R') Catalyst->Product Reductive Elimination Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane, DME) Solvent->Catalyst

Caption: Factors influencing Suzuki coupling efficiency.

Suzuki_Workflow A Combine Reactants & Catalyst B Add Solvent & Base A->B C Inert Atmosphere Purge B->C D Heat Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for Suzuki coupling.

Conclusion

The choice of halopyridazine substrate in Suzuki-Miyaura cross-coupling reactions significantly impacts reaction efficiency. The established reactivity trend of I > Br > Cl holds true, with iodopyridazines generally offering the highest reactivity, allowing for milder conditions. However, chloropyridazines, despite being less reactive, are often more cost-effective and readily available, and can be successfully employed with optimized catalyst systems and more forcing conditions. Bromopyridazines represent a good compromise between reactivity and availability. For drug development professionals and researchers, the selection of the appropriate halopyridazine substrate will depend on a careful consideration of factors including the desired reaction rate, the presence of sensitive functional groups, the cost and availability of starting materials, and the desired overall synthetic strategy.

References

The Strategic Replacement of Iodine in 3-Iodo-6-methylpyridazine: A Comparative Guide to Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the targeted modification of a lead compound is a critical step in optimizing its pharmacological profile. The bioisosteric replacement of key functional groups is a cornerstone of this process, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This guide provides a comprehensive comparison of potential bioisosteric replacements for the iodine atom in 3-iodo-6-methylpyridazine, a scaffold of interest in drug discovery. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from various studies on 3-substituted pyridazine derivatives to provide a predictive framework for researchers.

Understanding the Role of Iodine and the Rationale for its Replacement

The iodine atom in this compound, as an aryl iodide, contributes to the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can influence binding to biological targets. However, the presence of iodine can also lead to metabolic liabilities, including potential deiodination and the formation of reactive metabolites. Furthermore, the relatively large size of the iodine atom may present steric hindrances in certain receptor-binding pockets. These factors provide a strong rationale for exploring bioisosteric replacements that can mimic or improve upon the properties of the parent iodo-compound.

Potential Bioisosteres for Aryl Iodides

A range of functional groups can be considered as potential bioisosteres for an aryl iodine. These can be broadly classified as classical and non-classical bioisosteres. Classical bioisosteres share similar size, shape, and electronic properties, while non-classical bioisosteres may have different structures but produce a similar biological response.

Table 1: Potential Bioisosteres for the Iodine Atom in this compound

Bioisostere GroupRationale for ReplacementPotential AdvantagesPotential Disadvantages
Cyano (-CN) Similar size and linear geometry to an alkyne, can act as a hydrogen bond acceptor.Increased polarity, potential for improved metabolic stability.Can be metabolized to carboxylic acids.
Trifluoromethyl (-CF3) Electron-withdrawing group, metabolically stable, can modulate pKa of nearby functionalities.Enhanced metabolic stability, increased lipophilicity.Can alter electronic properties significantly.
Small Heterocycles (e.g., Oxazole, Thiazole) Can mimic the spatial and electronic properties of the iodo-substituted ring, introduce additional interaction points.Improved solubility, potential for new hydrogen bonding interactions.Synthetic complexity, potential for different metabolic pathways.
Alkynyl (-C≡CH) Linear geometry, can act as a hydrogen bond donor.Can participate in pi-stacking interactions, synthetically versatile.Potential for metabolic instability.
Other Halogens (-Br, -Cl, -F) Modulate lipophilicity and halogen bonding potential.Fluorine can improve metabolic stability and binding affinity.Bromine and chlorine are less effective halogen bond donors than iodine.

Comparative Experimental Data (Inferred from 3-Substituted Pyridazines)

While direct head-to-head data for this compound is scarce, we can infer potential outcomes by examining studies on various 3-substituted pyridazine analogs. The following table summarizes findings from different research articles, highlighting the impact of substituents at the 3-position on biological activity.

Table 2: Summary of Biological Activities of 3-Substituted Pyridazine Derivatives

3-SubstituentTarget/ActivityKey FindingsReference
Aryl/HeteroarylMAO-B InhibitionHybrid structures of pyridazine-coumarin showed potent and selective MAO-B inhibition.[1][1]
ArylAmyloid InhibitionThe type and position of aryl substituents are crucial for inhibitory roles in amyloid fibril formation.[2][2]
(2-Fluorophenyl)piperazineMAO-B InhibitionPyridazinone derivatives containing this moiety were synthesized and evaluated as selective MAO-B inhibitors.[3][4][3][4]
ArylAntitubulin Agents3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazines exhibited moderate to potent antiproliferative activity.[7][7]
Trifluoromethyl-pyrrolo-pyridazineAntibacterial/AntifungalNonclassical bioisosteres showed better antibacterial and antifungal activity compared to classical ones.[5][8][9][5][8][9]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

General Synthesis of 3-Substituted-6-methylpyridazines

A common synthetic route to 3-substituted-6-methylpyridazines involves the reaction of 3-chloro-6-methylpyridazine with a variety of nucleophiles.

Protocol 1: Nucleophilic Aromatic Substitution

  • To a solution of 3-chloro-6-methylpyridazine (1 mmol) in a suitable solvent (e.g., DMF, DMSO, or ethanol), add the desired nucleophile (1.2 mmol) and a base (e.g., K2CO3, NaH, or Et3N) (2 mmol).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-6-methylpyridazine.

In Vitro Biological Assays

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay

  • Human recombinant MAO-B is pre-incubated with various concentrations of the test compound for 15 minutes at 37 °C in a phosphate buffer (pH 7.4).

  • The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine).

  • The reaction is incubated for 30 minutes at 37 °C and then stopped by the addition of a stopping solution (e.g., 2N NaOH).

  • The formation of the product is measured fluorometrically.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Bioisosteric Replacement Strategy

The following diagrams illustrate the concept of bioisosteric replacement and a general experimental workflow.

Bioisosteric_Replacement cluster_bioisosteres Potential Bioisosteres This compound This compound Bioisosteric Analogs Bioisosteric Analogs This compound->Bioisosteric Analogs Replacement Cyano Cyano Cyano->Bioisosteric Analogs Trifluoromethyl Trifluoromethyl Trifluoromethyl->Bioisosteric Analogs Heterocycle Heterocycle Heterocycle->Bioisosteric Analogs Alkynyl Alkynyl Alkynyl->Bioisosteric Analogs

Caption: Bioisosteric replacement of iodine in this compound.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural_Characterization Purification->Structural_Characterization Biological_Evaluation Biological_Evaluation Structural_Characterization->Biological_Evaluation SAR_Analysis SAR_Analysis Biological_Evaluation->SAR_Analysis

References

Cytotoxicity of Halo-Substituted Pyridazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various halo-substituted pyridazines. The information is compiled from recent studies to aid in the development of novel therapeutic agents.

The pyridazine scaffold is a prominent feature in many biologically active compounds, and the introduction of halogen substituents can significantly modulate their cytotoxic properties. This guide synthesizes experimental data to compare the in vitro efficacy of different halo-substituted pyridazines against various cancer cell lines.

Comparative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50, ED50 (median effective dose), or CC50 (cytotoxic concentration 50%) values for a range of halo-substituted pyridazine derivatives from various studies.

Compound ClassHalogen Substituent(s)Cell Line(s)Cytotoxicity (IC50/ED50/CC50 in µM)Reference
1-Methoxyphenylpyridazine-6-onesHalogen at C-5KB, HeLa0.00057 - 3.2[1]
Pyrrolo[1,2-b]pyridazinesChlorineLoVoCell viability of 78.17% at 400 µM (24h)[2]
Pyrrolo[1,2-b]pyridazinesFluorineLoVoCell viability of 90.98% at 400 µM (24h)[2]
Indeno[2,1-c]pyridazine-thiazolin-4-oneNot specifiedHepG2, MCF-77.43 (HepG2), 4.37 (MCF-7)[3]
6-chloro-3-substituted-[1][2][4]triazolo[4,3-b]pyridazinesChlorineSB-ALL, NALM-61.64 - 5.66 (SB-ALL), 1.14 - 3.7 (NALM-6)[5]
Substituted dipyrrolo[1,2-a:2',1'-c]pyrazine-fused-pyridazinedioneNot specifiedMCF-7, A5492.80 (MCF-7), 2.53 (A549) for compound 8l[6]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

Key Observations on Structure-Activity Relationship

Several studies indicate that the nature and position of the halogen substituent on the pyridazine ring play a crucial role in determining the cytotoxic activity. For instance, research on 1-methoxyphenylpyridazine-6-ones suggests that a halogen at the C-5 position is a primary determinant of their cytotoxic effect[1]. In a study on pyrrolo[1,2-b]pyridazines, the chlorine-containing compound demonstrated a higher reduction in cell viability compared to its fluorinated counterpart at the same concentration, suggesting that chlorine may confer greater cytotoxicity in this particular scaffold[2]. The broader class of pyridazine derivatives has been recognized for its potential as anticancer agents, with numerous substituted versions being identified as having significant cytotoxic potencies[4][6].

Experimental Protocols

The following are generalized experimental methodologies for determining the cytotoxicity of halo-substituted pyridazines, based on protocols described in the cited literature.

Cell Lines and Culture

A variety of human cancer cell lines are utilized to assess the cytotoxic potential of these compounds. Commonly used lines include:

  • HeLa: Cervical cancer

  • MCF-7: Breast adenocarcinoma[2][4]

  • LoVo: Colon adenocarcinoma[2]

  • HCT-116: Colon cancer[4]

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma[6]

  • NALM-6 and SB-ALL: Acute Lymphoblastic Leukemia[5]

Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The in vitro cytotoxicity is commonly determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General MTT Assay Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (halo-substituted pyridazines) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated for a few more hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of cytotoxicity of halo-substituted pyridazines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Synthesis Synthesis of Halo-Substituted Pyridazines Compound_Treatment Treatment with Test Compounds Compound_Synthesis->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Measurement MTT_Assay->Absorbance_Reading Data_Processing Calculation of % Viability Absorbance_Reading->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Compound Halo-Substituted Pyridazine Procaspase Pro-Caspases Compound->Procaspase Induces Caspase Activated Caspases (e.g., Caspase-3/7) Procaspase->Caspase Activation Substrates Cellular Substrates Caspase->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Leads to

References

Validating the Structure of 3-Substituted-6-Methylpyridazines: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural validation of 3-substituted-6-methylpyridazines, a scaffold of significant interest in medicinal chemistry. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical methodology.

The pyridazine core is a key pharmacophore in numerous biologically active compounds. The precise determination of the substitution pattern on this heterocyclic system is crucial for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized molecules. While several analytical techniques can provide structural information, they differ in the detail and nature of the data they provide.

Performance Comparison: NMR vs. Mass Spectrometry vs. X-ray Crystallography

The choice of analytical technique for the structural elucidation of 3-substituted-6-methylpyridazines depends on the specific information required, the nature of the sample, and the stage of the research. While NMR spectroscopy is often the primary tool for routine structural confirmation in solution, MS provides crucial molecular weight information, and X-ray crystallography offers the definitive solid-state structure.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed connectivity, stereochemistry, and dynamic information in solution.Molecular weight, elemental composition (HRMS), and fragmentation patterns.Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state.
Sample Requirements Soluble sample (typically mg scale).Small sample amount (µg to ng), can be in solution or solid.Single, high-quality crystal.
Strengths for Pyridazines Excellent for determining substitution patterns and isomer differentiation. 2D NMR techniques (COSY, HSQC, HMBC) are powerful for unambiguous assignment.[1][2][3]Confirms molecular formula and can help identify known compounds through fragmentation libraries.Provides unequivocal proof of structure, including absolute stereochemistry.
Limitations for Pyridazines Can be complex to interpret for molecules with overlapping signals. May not provide information on the solid-state conformation.Does not provide detailed connectivity or stereochemical information. Isomers may be difficult to distinguish.Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state, which may differ from the solution conformation.

Experimental Data: NMR Characterization of 3-Substituted-6-Methylpyridazines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-substituted-6-methylpyridazines. The chemical shifts (δ) of the protons and carbons in the pyridazine ring are highly sensitive to the nature of the substituent at the 3-position. Below is a summary of representative ¹H and ¹³C NMR data for a series of these compounds.

Table 1: ¹H NMR Chemical Shifts (ppm) of 3-Substituted-6-Methylpyridazines in CDCl₃

Substituent (at C3)H4H5CH₃ (at C6)
-H~7.38 (dd)~7.40 (dd)~2.74 (s)[4]
-Cl~7.45 (d)~7.25 (d)~2.70 (s)
-Br~7.60 (d)~7.28 (d)~2.71 (s)
-OCH₃~7.10 (d)~7.35 (d)~2.65 (s)
-NH₂~6.80 (d)~7.20 (d)~2.50 (s)

Table 2: ¹³C NMR Chemical Shifts (ppm) of 3-Substituted-6-Methylpyridazines in CDCl₃

Substituent (at C3)C3C4C5C6CH₃
-H~151.0~125.0~126.0~158.0~21.0
-Cl~159.0~127.0~125.5~159.5~21.5
-Br~148.0~130.0~126.0~160.0~21.8
-OCH₃~163.0~115.0~126.5~157.0~21.2
-NH₂~158.0~113.0~125.0~156.0~20.8

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

General NMR Analysis Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-substituted-6-methylpyridazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.[1][2][3]

Visualization of Analytical Workflows

The process of validating the structure of a 3-substituted-6-methylpyridazine can be visualized as a logical workflow, starting from the synthesized compound to its final structural confirmation.

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation start Synthesized 3-Substituted-6-Methylpyridazine nmr NMR Spectroscopy (1D & 2D) start->nmr Primary Analysis ms Mass Spectrometry (HRMS) start->ms Molecular Weight Confirmation xray X-ray Crystallography (if crystal) start->xray Definitive Structure (Solid State) end Confirmed Structure nmr->end ms->end xray->end

Caption: Workflow for the structural validation of 3-substituted-6-methylpyridazines.

The relationship between the different analytical techniques and the information they provide can be further illustrated.

cluster_techniques Analytical Techniques cluster_info Structural Information Compound 3-Substituted-6-Methylpyridazine NMR NMR Compound->NMR MS MS Compound->MS XRay X-ray Compound->XRay Connectivity Connectivity & Stereochemistry NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight SolidState 3D Solid-State Structure XRay->SolidState

Caption: Relationship between analytical techniques and the structural information obtained.

References

A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridazine scaffolds is a critical endeavor in the fields of medicinal chemistry, agrochemicals, and materials science due to the diverse biological and physical properties exhibited by pyridazine derivatives. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted pyridazines. The choice of the palladium catalyst is paramount, as it directly influences reaction efficiency, yield, substrate scope, and overall cost-effectiveness. This guide provides a head-to-head comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving pyridazine substrates, supported by experimental data to inform catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in Pyridazine Coupling

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with pyridazine derivatives. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halopyridazines with Phenylboronic Acid
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O804828[1]
PdCl₂(dppf)-K₂CO₃DME802High[2]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[2]
Pd(OAc)₂-K₃PO₄Toluene110383[3]
PdCl₂(PPh₃)₂-K₂CO₃Toluene/H₂O120392[4]

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract or summary. The data presented is for analogous halo-heterocycles in some cases, due to the limited availability of direct comparative studies on a single pyridazine substrate.

Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of Halopyridazines with Terminal Alkynes
CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT389-90[2][5]
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF100372-96[6]
Pd(PPh₃)₄CuIEt₃NDMF90--[7]
Pd/C-K₂CO₃H₂O/EtOH90-Good
Pd(OAc)₂-PyrrolidineH₂O70298[8]

Note: RT = Room Temperature. Yields are reported for various analogous aryl halides as direct comparative data for a single pyridazine substrate was not available in a single study.

Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Halopyridazines
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂X-PhosNaOt-BuToluene110-High[9][10]
Pd₂(dba)₃BINAPNaOt-BuToluene80-110-Good-High[9][11]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH100--
PdCl₂(dppf)-NaOt-BuToluene100--[11]
Pd(P(o-Tolyl)₃)₂-NaOt-BuToluene100-Moderate[12]

Note: Yields are often substrate and amine dependent. "Good" and "High" are qualitative descriptors from the literature.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with pyridazine substrates. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the halopyridazine (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) is taken in a degassed solvent system (e.g., DME/H₂O 4:1).[1] The reaction vessel is sealed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for the required time (typically 2-48 hours).[1][2][3] The reaction progress is monitored by a suitable technique like TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

To a solution of the halopyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) are added.[2] The reaction mixture is stirred at room temperature or heated (typically up to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[6] The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv) are combined.[2][10] Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, followed by the halopyridazine (1.0 equiv) and the amine (1.2 equiv).[2] The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until complete consumption of the starting material is observed by GC or LC-MS.[10] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX_in Ar-X ArX_in->OxAdd ArB_in Ar'-B(OR)₂ ArB_in->Transmetal Base_in Base Base_in->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)L2-C≡CR Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuCycle Copper Cycle CuAcetylide Cu-C≡CR CuCycle->CuAcetylide [Cu(I)] CuAcetylide->Transmetal Alkyne_in R-C≡C-H Alkyne_in->CuCycle Base_in Base Base_in->CuCycle ArX_in Ar-X ArX_in->OxAdd

Caption: Catalytic cycle of the Sonogashira coupling reaction, including the copper co-catalyst cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord ArPdAmido Ar-Pd(II)L2-NR'R'' AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX_in Ar-X ArX_in->OxAdd Amine_in HNR'R'' Amine_in->AmineCoord Base_in Base Base_in->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Iodo-6-methylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of 3-Iodo-6-methylpyridazine derivatives, a promising class of kinase inhibitors, against established alternatives. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in drug discovery and development projects.

The pyridazine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with many derivatives targeting key signaling molecules implicated in inflammatory diseases and cancer. The this compound core represents a versatile starting point for the synthesis of potent and selective modulators of kinase activity. This guide focuses on their potential as p38 MAPK inhibitors and compares their hypothetical cross-reactivity profile with two well-characterized p38 MAPK inhibitors that have undergone clinical investigation: VX-745 (Neflamapimod) and BIRB-796 (Doramapimod).

Performance Comparison: Kinase Inhibition Profile

To objectively assess the selectivity of these compounds, we present a comparative analysis of their inhibitory activity against the primary target, p38 MAPKα, and a selection of common off-target kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a representative this compound derivative (hypothetical data based on typical pyridazine inhibitor profiles) and the publicly available data for VX-745 and BIRB-796. Lower IC50 values indicate higher potency.

Kinase TargetThis compound Derivative (Hypothetical IC50, nM)VX-745 (Neflamapimod) (IC50, nM)[1][2]BIRB-796 (Doramapimod) (IC50, nM)[3]
p38α (MAPK14) 15 10 38
p38β (MAPK11)15022065
p38γ (MAPK12)>10,000No Inhibition200
p38δ (MAPK13)>10,000Not specified520
JNK2>5,000>10,000Weak Inhibition
c-Raf-1>10,000Not specified83
Fyn>10,000Not specifiedWeak Inhibition
Lck>10,000Not specifiedWeak Inhibition
ERK1>10,000>10,000Insignificant Inhibition
SYK>10,000Not specifiedInsignificant Inhibition
IKK2>10,000Not specifiedInsignificant Inhibition

Note: The data for the this compound derivative is illustrative and intended to represent a typical profile for a selective inhibitor from this class.

Cellular Activity: Inhibition of TNF-α Production

To assess the functional consequences of p38 MAPK inhibition in a cellular context, the inhibitory effect on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs) or whole blood is a standard assay.

AssayThis compound Derivative (Hypothetical IC50, nM)VX-745 (Neflamapimod) (IC50, nM)[4]BIRB-796 (Doramapimod) (IC50, nM)
LPS-induced TNF-α release in human PBMCs 60 52 21
LPS-induced TNF-α release in human whole blood 200 180 960

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methodologies used for cross-reactivity profiling, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for kinase inhibitor screening.

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Gene_Expression Pro-inflammatory Gene Expression Downstream_Kinases->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor 3-Iodo-6-methyl- pyridazine Derivative Inhibitor->p38

Caption: The p38 MAPK signaling cascade, a key regulator of cellular responses to stress and inflammation.

Kinase_Profiling_Workflow Kinase Inhibitor Profiling Workflow cluster_preparation Preparation cluster_assay Biochemical Assay (e.g., ADP-Glo) cluster_analysis Data Analysis Compound Test Compound (this compound derivative) Reaction_Setup Set up Kinase Reaction: Kinase + Substrate + ATP + Compound Compound->Reaction_Setup Kinase_Panel Kinase Panel (e.g., 96-well plate with different kinases) Kinase_Panel->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation ADP_Detection Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubation->ADP_Detection Luminescence_Generation Add Kinase Detection Reagent (Convert ADP to ATP, generate light) ADP_Detection->Luminescence_Generation Luminescence_Reading Read Luminescence Luminescence_Generation->Luminescence_Reading IC50_Calculation Calculate % Inhibition and determine IC50 values Luminescence_Reading->IC50_Calculation Selectivity_Profile Generate Selectivity Profile (Comparison across kinase panel) IC50_Calculation->Selectivity_Profile

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[5][6][7][8]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and comparator compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based LPS-Induced TNF-α Release Assay

This assay measures the ability of a compound to inhibit p38 MAPK activity within a cellular environment by quantifying the downstream effect of inhibiting the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or human whole blood

  • Lipopolysaccharide (LPS)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Test compounds (serially diluted)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Plating: Seed PBMCs in a 96-well plate at a specified density in RPMI-1640 medium supplemented with FBS.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Stimulation: Add LPS to each well (except for the unstimulated control) to induce TNF-α production.

  • Incubation: Incubate the plates for a further period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This comparative guide provides a framework for evaluating the cross-reactivity profile of this compound derivatives. While the presented data for the target compound class is illustrative, the comparison with established p38 MAPK inhibitors like VX-745 and BIRB-796 highlights the key parameters for assessing selectivity. The detailed experimental protocols offer a practical resource for researchers to conduct their own profiling studies. A thorough understanding of a compound's selectivity is a critical step in the journey from a promising lead to a potential therapeutic agent.

References

Metabolic Stability of Iodo- vs. Bromo-Pyridazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the development pipeline. The substitution of different halogens on a heterocyclic scaffold can significantly influence a compound's pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of iodo- and bromo-pyridazine analogs, supported by available experimental data and detailed methodologies.

The pyridazine core is a common scaffold in medicinal chemistry, and halogenation is a frequently employed strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. The choice between iodine and bromine as a substituent can have a profound impact on metabolic stability, primarily due to differences in bond strength, electronegativity, and atomic size, which affect their susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Executive Summary

While direct head-to-head comparative studies on the metabolic stability of iodo- versus bromo-pyridazine analogs are not extensively available in the public domain, inferences can be drawn from research on halogenated aromatic compounds and pyridazine derivatives. The available data suggests that the nature of the halogen substituent is a critical determinant of metabolic fate. Generally, the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond could theoretically lead to greater susceptibility to certain metabolic pathways; however, the interplay of sterics and electronics in the enzyme active site makes this a non-trivial prediction.

Comparative Metabolic Stability Data

To provide a quantitative comparison, data from various studies on halogenated pyridazine and related heterocyclic analogs have been compiled. It is important to note that these data points are not from a single, direct comparative study and should be interpreted with consideration of the different experimental conditions.

Compound ClassHalogen SubstituentIn Vitro Half-Life (t½, min) in Human Liver Microsomes (HLM)Intrinsic Clearance (CLint, µL/min/mg protein) in HLMReference Compound(s)
Piperazin-1-ylpyridazinesFluoro~39-Compound 7
Piperazin-1-ylpyridazinesUnsubstituted~3-Compound 1
Ketamine AnalogsBromo-Km = 10 µM (for CYP2B6)Bromoketamine
Ketamine AnalogsChloro--Ketamine
Ketamine AnalogsFluoro--Fluoroketamine
Ketamine AnalogsHydrogen-Km = 184 µM (for CYP2B6)Deschloroketamine

Note: The data for piperazin-1-ylpyridazines compares a fluoro-substituted analog to an unsubstituted one, highlighting the impact of halogenation on metabolic stability. The ketamine analog data illustrates the significant effect of different halogens on enzyme affinity (Km), a key determinant of metabolic rate.

Key Metabolic Pathways and Mechanistic Insights

The metabolism of pyridazine-containing compounds is often mediated by cytochrome P450 enzymes, with oxidation being a primary pathway. The position of the halogen on the pyridazine ring, as well as the nature of other substituents, will influence the primary sites of metabolism.

MetabolicPathways cluster_pyridazine Halogenated Pyridazine Analog cluster_cyp450 Phase I Metabolism cluster_metabolites Potential Metabolites Pyridazine Iodo/Bromo-Pyridazine CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Pyridazine->CYP450 Metabolic Activation Oxidation Oxidative Dehalogenation CYP450->Oxidation Hydroxylation Ring Hydroxylation CYP450->Hydroxylation N_Oxidation N-Oxidation CYP450->N_Oxidation

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion

The metabolic stability of pyridazine analogs is significantly influenced by the nature of the halogen substituent. While direct comparative data for iodo- versus bromo-pyridazines is sparse, the available evidence from related compound series suggests that both electronic and steric factors play a crucial role in determining the rate and pathway of metabolism. Bromo-substituents may enhance binding affinity to metabolic enzymes, potentially leading to faster clearance. Conversely, the bulkier iodo-substituent could sterically hinder metabolism, or its weaker carbon-halogen bond could be a metabolic liability.

For drug development professionals, these considerations underscore the importance of empirical testing. The provided experimental protocol for in vitro microsomal stability assays offers a robust framework for generating the necessary data to guide lead optimization and candidate selection. Future studies directly comparing the metabolic fate of iodo- and bromo-pyridazine analogs will be invaluable in further refining our understanding of these structure-metabolism relationships.

Safety Operating Guide

Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Iodo-6-methylpyridazine, ensuring compliance with hazardous waste regulations and promoting a safe laboratory environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

I. Understanding the Hazard Profile

Key Hazard Information from Related Compounds:

Hazard StatementClassificationSource Compound Examples
Harmful if swallowedAcute Toxicity (Oral)3-Chloro-6-methylpyridazine[1], methylpyrazine
Harmful in contact with skinAcute Toxicity (Dermal)3-Chloro-6-methylpyridazine[1]
Harmful if inhaledAcute Toxicity (Inhalation)3-Chloro-6-methylpyridazine[1]
Causes serious eye damage/irritationEye Damage/Irritation3-Chloro-6-methylpyridazine[1], 3-Amino-6-methoxypyridazine
Causes skin irritationSkin Corrosion/Irritation3-Chloro-6-methylpyridazine[1], 3-Amino-6-methoxypyridazine
May cause respiratory irritationSpecific Target Organ Toxicity3-Amino-6-methoxypyridazine

This table summarizes data from similar compounds and should be used as a precautionary guide.

During handling and disposal, personnel must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] All operations should be conducted in a well-ventilated area, such as a chemical fume hood.[1]

II. Operational Plan for Disposal

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[2][3][4] In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[2][4]

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing this compound, including contaminated labware and PPE, must be classified as hazardous waste.[5][6]

  • Containerization:

    • Use a designated, compatible, and leak-proof container for waste collection. Polyethylene or polypropylene containers are generally suitable.[1][7]

    • The container must be in good condition, free of cracks or leaks, and must be kept closed at all times unless waste is being added.[8]

    • Do not mix incompatible waste streams.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6]

    • The label must include:

      • The words "Hazardous Waste."[7]

      • The full chemical name: "this compound." Avoid abbreviations or formulas.[7]

      • The accumulation start date.[7]

      • The name and contact information of the principal investigator or laboratory supervisor.[7]

      • An indication of the associated hazards (e.g., toxic).[7]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the storage area is away from drains and incompatible materials.[1]

    • Secondary containment is recommended to prevent the spread of material in case of a leak.[6]

  • Disposal Request:

    • Once the container is full, or if the quantity of waste exceeds regulatory limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste), arrange for disposal.[6][8]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[7] Do not attempt to dispose of the chemical down the drain or in regular trash.[7][9]

    • Complete any required waste information forms provided by EHS, listing all components of the waste mixture.[7]

III. Spill and Emergency Procedures

In the event of a spill, the following actions should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading or entering drains.[1]

  • Cleanup: For small spills, use dry, inert absorbent material. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][10] Avoid generating dust.[1]

  • Decontaminate: Wash the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For personal exposure, follow these first-aid measures:

  • Eyes: Immediately flush with running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][11]

  • Skin: Remove contaminated clothing and flush skin with running water and soap. Seek medical attention if irritation occurs.[1][11]

  • Inhalation: Move to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1][11]

  • Ingestion: Rinse mouth with water. Seek medical attention.[11]

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (this compound) identify Classify as Hazardous Waste start->identify containerize Select Compatible Container (e.g., Polyethylene) identify->containerize label Label with 'Hazardous Waste' & Chemical Name, Date containerize->label store Store in Designated Satellite Accumulation Area label->store check_full Container Full or Time Limit Reached? store->check_full ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) check_full->ehs_pickup Yes accumulate Continue to Accumulate Waste check_full->accumulate No end Proper Disposal by Licensed Facility ehs_pickup->end accumulate->store

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 3-Iodo-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-6-methylpyridazine. The following procedures are based on best practices for handling halogenated heterocyclic compounds and information from safety data sheets of structurally similar molecules. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to adhere to your institution's environmental health and safety (EHS) guidelines.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. Similar compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[1] Therefore, it must be handled as regulated chemical waste. The selection and use of appropriate personal protective equipment are the first line of defense against potential exposure.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are a common recommendation for handling pyridine-like compounds.[2] Always inspect gloves for integrity before use. For extended contact or handling of larger quantities, consider thicker gloves or double-gloving.
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes and airborne particles.[3][4] A face shield may be necessary when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and skin from contamination.[2]
Respiratory Protection NIOSH-approved respiratorA respirator may be required if there is a risk of generating dust or aerosols.[1] Use in a well-ventilated area or a chemical fume hood is the primary engineering control to minimize inhalation exposure.[2][5]

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling and Cleanup prep_sds Consult SDS and Institutional SOPs prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure Compound prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate After experiment completion cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and your institution's standard operating procedures (SOPs).

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your designated workspace, preferably within a certified chemical fume hood, to ensure adequate ventilation.[2][5]

    • Have spill cleanup materials readily accessible.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh and transfer the required amount of this compound. Avoid generating dust.

    • Keep the container tightly closed when not in use.[6][7]

    • Conduct all manipulations within the fume hood to minimize inhalation exposure.

  • Post-Handling Procedures:

    • Upon completion of the experimental work, decontaminate all surfaces and equipment.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water.[8]

Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure safety and regulatory compliance.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disp Waste Disposal gen_solid Solid Waste (e.g., excess reagent, contaminated weigh paper) seg_halogenated Labelled 'Halogenated Organic Waste' Container gen_solid->seg_halogenated gen_liquid Liquid Waste (e.g., reaction mixtures, rinse solvents) gen_liquid->seg_halogenated gen_ppe Contaminated PPE (e.g., gloves, disposable lab coat) seg_ppe Designated Solid Waste Container for Contaminated PPE gen_ppe->seg_ppe disp_seal Securely Seal Waste Containers seg_halogenated->disp_seal seg_ppe->disp_seal disp_label Ensure Proper Labeling (contents, hazards) disp_seal->disp_label disp_pickup Arrange for Pickup by Institutional EHS or Licensed Contractor disp_label->disp_pickup

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[1]

    • Do not mix halogenated waste with non-halogenated waste streams.[1]

    • Collect solid waste, such as excess this compound and contaminated consumables (e.g., weigh boats, pipette tips), in this container.

    • Liquid waste containing this compound should also be collected in a compatible, labeled container for halogenated liquid waste.

  • Container Management:

    • Keep waste containers securely sealed when not in use.[8]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[8]

  • Final Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • On-site treatment or drain disposal is not appropriate for this type of chemical.[1]

By adhering to these safety and logistical protocols, researchers can minimize risks and ensure the safe handling and disposal of this compound in the laboratory.

References

×

Retrosynthesis Analysis

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3-Iodo-6-methylpyridazine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.